Zinc arsenate
Description
Significance in Geochemistry and Environmental Science
In the realm of geochemistry, zinc arsenate minerals are of interest for understanding the transport and fate of arsenic in the Earth's crust. Arsenic is a naturally occurring toxic element, and its presence in soil and water is a significant environmental concern. imperial.ac.ukmdpi.com The formation of stable this compound compounds can influence the mobility and bioavailability of arsenic in contaminated sites. acs.orgscirp.org For instance, in areas with high zinc and arsenic concentrations, such as near mining operations, the formation of minerals like adamite (Zn₂(AsO₄)(OH)) and other this compound phases plays a crucial role in sequestering arsenic. bibliotekanauki.plgalleries.com
The interaction between zinc and arsenic in soil and water systems is a key area of environmental research. Studies have shown that the presence of zinc can affect the adsorption of arsenate onto other minerals, such as iron oxides, thereby influencing its environmental behavior. acs.org Furthermore, research into the antagonistic relationship between zinc and arsenic suggests that zinc supplementation in soils could potentially reduce the uptake of arsenic by plants, offering a possible strategy for mitigating arsenic toxicity in agricultural systems. scirp.org
Relevance in Materials Science and Engineering
The unique properties of this compound and related compounds, such as zinc arsenide (Zn₃As₂), make them promising materials for various technological applications. ontosight.ai Zinc arsenide, a semiconductor with a direct bandgap, is being explored for its potential in optoelectronic devices, including infrared detectors and emitters. wikipedia.orggoodfellow.com Its properties also make it a candidate for use in advanced solar cells and thermoelectric devices that can convert waste heat into electricity. ontosight.aigoodfellow.com
The development of novel synthetic routes to create this compound structures with specific properties is an active area of research. For example, hydrothermal synthesis methods have been used to create open-framework zinc arsenates with channel-like structures. rsc.orgrsc.org These materials could have applications in catalysis or as ion-exchange materials. The creation of zinc-based materials that can selectively bind to arsenate is also being investigated for water treatment technologies to remove arsenic from drinking water. imperial.ac.uk
Historical Context of this compound Studies
The study of arsenic-containing compounds has a long history, with early applications in various fields. nih.gov Historically, zinc arsenite (Zn₃(AsO₃)₂) has been used as an insecticide and wood preservative due to its toxic properties. ontosight.ai The discovery and characterization of naturally occurring this compound minerals, such as legrandite, have been documented in mineralogical studies. arizona.edu The development of the Periodic Table spurred further investigation into the properties and interactions of elements like zinc and arsenic. americanlaboratory.com Over time, the focus of research has shifted from basic characterization to understanding the complex crystal structures and potential applications of these compounds.
Current State of Academic Inquiry
Current research on this compound is highly interdisciplinary. In environmental science, the focus is on understanding the geochemical behavior of arsenic and developing remediation strategies for contaminated sites. mdpi.comnih.gov In materials science, researchers are actively synthesizing and characterizing new this compound and arsenide compounds with tailored properties for electronic and optoelectronic applications. goodfellow.comacs.org
Advanced analytical techniques are being employed to study the crystal structures and properties of these materials in detail. iucr.org For instance, synchrotron studies have been used to reveal the intricate structures of complex this compound frameworks. There is also significant interest in the thermodynamic properties of this compound minerals to better predict their stability and formation in natural and engineered systems. researchgate.netgeoscienceworld.org The ongoing exploration of the zinc-arsenic system continues to yield new insights and potential applications for these fascinating compounds. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
trizinc;diarsorate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/2AsH3O4.3Zn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |
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InChI Key |
LHBPLFWXEXNIJU-UHFFFAOYSA-H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |
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Molecular Formula |
Zn3(AsO4)2, As2O8Zn3 | |
| Record name | ZINC ARSENATE | |
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| Record name | zinc arsenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
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DSSTOX Substance ID |
DTXSID50894931 | |
| Record name | Zinc orthoarsenate | |
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Molecular Weight |
474.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc arsenate is a white powder. Toxic by inhalation and ingestion., Octahydrate: White odorless powder; [MSDSonline] | |
| Record name | ZINC ARSENATE | |
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| Record name | Zinc arsenate | |
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Density |
3.31 at 59 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | ZINC ARSENATE | |
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CAS No. |
13464-33-0; 13464-44-3; 28838-01-9; 28838-02-0, 1303-39-5, 13464-44-3 | |
| Record name | ZINC ARSENATE | |
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| Record name | Zinc arsenate | |
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| Record name | Zinc ortho-arsenate | |
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| Record name | ZINC ORTHOARSENATE | |
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Synthetic Methodologies and Controlled Crystal Growth
Hydrothermal and Solvothermal Synthesis Pathways
Hydrothermal and solvothermal syntheses are powerful methods for producing crystalline materials from solutions at elevated temperatures and pressures. sci-hub.se Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis employs other non-aqueous solvents. researchgate.net These techniques are conducted in sealed vessels, such as autoclaves, allowing for precise control over reaction conditions. mdpi.comresearchgate.net The primary advantage of these methods is the ability to grow high-quality crystals with controlled stoichiometry, size, and morphology by manipulating thermodynamic and kinetic parameters. sci-hub.se
Temperature and pressure are critical parameters in hydrothermal and solvothermal synthesis, directly impacting the solubility of precursors, nucleation rates, and crystal growth. mdpi.com Elevated temperatures increase the solubility of reactants and enhance atomic mobility, which facilitates the formation of well-defined, defect-free crystals. mdpi.com High pressure maintained within the closed system allows reactions to proceed effectively at lower temperatures than required for conventional solid-state reactions and prevents the loss of volatile components. mdpi.com
The crystal structure of the final zinc arsenate product is highly dependent on the synthesis and transformation temperatures. For instance, a synthetic this compound hydrate, Zn₉(AsO₄)₆·4H₂O, prepared hydrothermally, transforms into a new phase of Zn₃(AsO₄)₂ at 424°C and subsequently into the known β-Zn₃(AsO₄)₂ phase at 865°C. rsc.org Similarly, the common room-temperature tetragonal form of Zn₃As₂ undergoes phase transitions to different structures at 190°C and 651°C. wikipedia.org
Table 1: Temperature-Induced Phase Transitions in this compound Compounds
| Compound | Initial Phase/Structure | Transition Temperature (°C) | Resulting Phase/Structure |
| Zn₉(AsO₄)₆·4H₂O | Triclinic Hydrate | 424 | New Zn₃(AsO₄)₂ phase |
| New Zn₃(AsO₄)₂ phase | - | 865 | β-Zn₃(AsO₄)₂ |
| Zn₃As₂ | Tetragonal (Room Temp.) | 190 | Different Tetragonal Phase |
| Zn₃As₂ | Tetragonal (High Temp.) | 651 | Third Phase |
The reaction medium plays a crucial role in solvothermal and hydrothermal synthesis, influencing solvent properties, precursor solubility, and crystal morphology. While aqueous solutions are common, particularly for synthesizing hydrated compounds like Zn₉(AsO₄)₆·4H₂O rsc.org, organic solvents are widely used in solvothermal processes. researchgate.net
Organic solvents can act as more than just a reaction medium; they can also function as "soft templates" that guide the growth of specific crystal morphologies. For example, in the solvothermal synthesis of zinc oxide nanorods, a mixture of ethanol (B145695) and ethylene (B1197577) glycol was used, where ethylene glycol acted as a template to direct the rod-like growth at 170°C. plos.org Similarly, 1,4-butanediol (B3395766) has been used as a solvent to produce zinc oxide nanopyramids. osti.gov These examples from related zinc compounds illustrate how the choice of solvent can be a powerful tool for morphological control in the synthesis of this compound.
Table 2: Solvents Used in Solvothermal Synthesis and Their Functions
| Solvent | Example Compound Synthesized | Function | Reference |
| Ethylene Glycol | ZnO Nanorods | Soft template for directional growth | plos.org |
| 1,4-Butanediol | ZnO Nanopyramids | Reaction medium, morphology control | osti.gov |
| Methanol | ZnO Nanocrystals | Solvent for zinc precursor | mdpi.com |
Influence of Temperature and Pressure on Crystallization
Precipitation-Based Synthesis Approaches
Precipitation from solution is a common and effective method for synthesizing inorganic compounds like this compound. This approach involves the mixing of soluble precursors to generate a supersaturated solution from which the desired solid product nucleates and grows.
The synthesis of mono-phase, crystalline this compound can be achieved through controlled precipitation from aqueous solutions. In one study, crystalline zinc arsenite (Zn(AsO₂)₂) was successfully synthesized by adding a zinc sulfate (B86663) solution to an arsenious solution, which was prepared by dissolving As₂O₃ in a sodium hydroxide (B78521) aqueous solution. imim.pl The control of reaction parameters was found to be critical for obtaining a pure, single-phase product. The optimal conditions involved a reaction temperature of 80°C, a reaction time of 2 hours, and a final washing pH of 6. imim.pl Under these conditions, the resulting zinc arsenite exhibited a monoclinic crystal lattice. imim.pl
Table 3: Optimal Conditions for Controlled Precipitation of Zinc Arsenite
| Parameter | Optimal Value |
| Reactants | Zinc Sulfate, Arsenious Acid (from As₂O₃ in NaOH) |
| Molar Ratio (n(Zn)/n(As)) | 1:2 |
| Reaction Temperature | 80°C |
| Reaction Time | 2 hours |
| Washing pH | 6 |
| Product | Mono-phase crystalline Zn(AsO₂)₂ |
In many industrial and environmental settings, zinc and arsenic exist alongside other elements, leading to co-precipitation. udel.edu This process is highly relevant for the removal of arsenic and heavy metals from wastewater. saimm.co.za The co-precipitation of zinc and arsenate can be facilitated by the presence of other minerals. For instance, iron-containing compounds like goethite and ferrihydrite can act as surfaces for heterogeneous precipitation, where arsenate ions first adsorb to the surface, followed by reaction with metal cations to form a solid precipitate. udel.eduacs.org
The ratio of components in the solution is a key factor. In the purification of zinc sulphate solutions, a higher concentration of iron facilitates the co-precipitation of arsenic. bibliotekanauki.pl In some industrial processes, precipitating agents are added to remove multiple impurities simultaneously. For example, sodium hydrosulfide (B80085) (NaHS) can be used to co-precipitate copper, arsenic, and zinc from acidic industrial streams. saimm.co.za Similarly, the Fenton reaction can be employed to co-precipitate arsenic, copper, and zinc by oxidizing Fe²⁺ to form iron oxyhydroxides that adsorb and incorporate the other ions. saimm.co.za
Controlled Precipitation from Aqueous Solutions
Solid-State Reaction Kinetics and Mechanisms
Solid-state synthesis involves the direct reaction between solid precursors at high temperatures. This method can produce highly stable, anhydrous compounds. The reaction between zinc and arsenic powders at high temperatures and pressures has been studied to produce Zn₃As₂. nii.ac.jp
Kinetic studies of this reaction reveal a two-stage mechanism. The initial process is phase-boundary controlled, where the reaction rate is analogous to a standard chemical reaction at the interface of the reactant particles. nii.ac.jp This is followed by a latter process that is diffusion-controlled, where the rate is limited by the diffusion of one species (in this case, zinc) through the newly formed product layer. nii.ac.jp The reaction was found to proceed at temperatures between 150°C and 400°C and pressures of 20 to 40 kbar. nii.ac.jp The kinetic data for both stages were analyzed using specific rate equations to determine activation energies and volumes, providing insight into the reaction mechanism. nii.ac.jp
Table 4: Kinetic Parameters for the Solid-State Synthesis of Zn₃As₂
| Reaction Stage | Controlling Factor | Temperature Range (°C) | Pressure Range (kbar) | Apparent Activation Energy (Ea) (kcal/mol) | Activation Volume (ΔV‡) (cm³/mol) |
| Initial Process | Phase-Boundary | 150–300 | 20–40 | 10–12 | -0.3 to -0.5 |
| Latter Process | Diffusion | 150–250 | 20–40 | 9–12 | 0.7 to 1.4 |
Phase Boundary Controlled Reaction Dynamics
The kinetics of solid-state reactions are crucial for understanding and controlling the synthesis process. In the high-temperature and high-pressure synthesis of Zn3As2, the reaction yield-time curves indicate two distinct stages: an initial process and a latter process. nii.ac.jp The initial stage of the reaction is considered to be phase-boundary controlled, meaning the rate is governed by the reaction at the interface between the reacting solids. nii.ac.jp This initial process can be analyzed using a second-order rate equation. nii.ac.jp
In contrast, the latter stage of the reaction is diffusion-controlled, where the rate is limited by the diffusion of reactants through the product layer. nii.ac.jp This is supported by the observation that the reaction rate is retarded with increasing pressure during this phase. nii.ac.jp The Kirkendall effect, which points to unequal diffusion rates of the atomic species, has been used to demonstrate that zinc is the diffusing species in this reaction. nii.ac.jp
Novel Synthetic Routes and Precursor Chemistry
Beyond traditional solid-state methods, novel synthetic routes are being developed to produce this compound compounds with specific properties, often under milder conditions. These approaches include ionothermal synthesis and low-temperature routes to create materials with zeolite-like structures.
Ionothermal Synthesis Techniques
Ionothermal synthesis is a method that employs ionic liquids as solvents. This technique has been successfully used to prepare a this compound, Zn9(AsO4)6·4H2O, using the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) bromide. geoscienceworld.org This approach represents a departure from conventional high-temperature methods and allows for the synthesis of crystalline materials under different conditions. geoscienceworld.org The use of ionic liquids can also play a role in creating novel framework structures in metal-organic frameworks, which can have high thermal stability and proton conductivity. researchgate.net
Low-Temperature Synthetic Routes to Zeolite Analogues
There is significant interest in synthesizing this compound materials with open-framework structures, similar to zeolites, due to their potential applications. acs.orgnih.gov A new, low-temperature (70°C), high-yield synthetic route to an ammonium (B1175870) this compound with an ABW-type zeolite structure has been developed. acs.orgnih.gov This method involves mixing solutions of H3AsO4 and Zn(NO3)2, adjusting the pH to 8 with ammonia, and heating in a sealed container. acs.org The resulting material's structure was determined using Rietveld refinement of powder X-ray diffraction data. acs.org
The synthesis of open-framework zinc phosphates, which are structurally related to arsenates, has also been achieved hydrothermally using organic amines as structure-directing agents. acs.org These syntheses can produce a variety of structures, from one-dimensional ladders to three-dimensional networks, depending on the reaction conditions. acs.org A new family of thermally stable, open-framework zincophosphate/arsenate phases with the general formula M3Zn4O(XO4)3·nH2O (where M can be various alkali metals and X is P or As) has also been synthesized. acs.org These materials exhibit "zeolitic" properties like dehydration/rehydration and ion-exchange, with high thermal stabilities up to 600 °C. acs.org
Factors Influencing Product Phase Purity and Morphology Control
The final properties of this compound, including its phase purity and morphology, are highly dependent on the synthesis conditions. Several key factors must be carefully controlled to obtain the desired product.
Key Synthesis Parameters and Their Effects
| Parameter | Influence on Product |
| Reactant Stoichiometry | The molar ratio of zinc to arsenic precursors is critical. For instance, in the synthesis of a mono-phase crystalline this compound(III), a specific n(Zn)/n(As) ratio of 1:2 was essential. imim.pl |
| pH of Reaction Medium | The pH significantly affects the crystal structure and particle size. For ZnO nanoparticles, an acidic medium can lead to smaller crystallite sizes, while higher pH can result in different morphologies and larger sizes. scispace.comnih.gov In the synthesis of an ammonium this compound zeolite analogue, a pH of 8 was used. acs.org |
| Reaction Temperature | Temperature influences the reaction rate, crystallinity, and the final phase. In solid-state reactions, high temperatures are often necessary. sigmaaldrich.comnii.ac.jp For hydrothermal synthesis of ZnO, temperature affects particle shape and size. mdpi.com Low-temperature methods are being developed for zeolite analogues. acs.orgnih.gov |
| Reaction Time | The duration of the synthesis process affects the completion of the reaction and the final product's characteristics. In the synthesis of this compound(III), a reaction time of 2 hours was found to be optimal for achieving a mono-phase product. imim.pl |
| Impurities | The presence of impurities can significantly impact the properties of the final material. In zinc electrowinning, impurities like germanium, antimony, arsenic, and cobalt can affect the process, with the acid content being a critical factor. researchgate.net |
| Structure-Directing Agents | In the synthesis of open-framework materials, organic molecules like amines act as templates, guiding the formation of specific structures and channel systems. acs.org |
The interplay of these factors determines the final product's characteristics. For example, in the synthesis of this compound(III), a combination of specific NaOH concentration, reactant ratios, temperature, and reaction time was necessary to produce a mono-phase crystalline material. imim.pl Similarly, for zinc oxide nanoparticles, parameters like calcination temperature and the nature of capping agents also play a significant role in determining their final properties. scispace.com
Crystallographic and Structural Elucidation
Advanced X-ray Diffraction Studies
X-ray diffraction is a primary tool for characterizing the crystalline nature of zinc arsenate phases. Both single-crystal and powder diffraction methods offer complementary information regarding atomic positions, unit cell parameters, and phase purity.
Single-Crystal X-ray Diffraction for Atomic Arrangements
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal structure. This method has been applied to various this compound compounds to elucidate their complex frameworks. For example, the crystal structure of arsenohopeite, ideally Zn₃(AsO₄)₂·4H₂O, an arsenate analogue of hopeite, has been solved and refined using single-crystal X-ray diffraction. This mineral is orthorhombic, with space group Pnma. geoscienceworld.orgcambridge.org Another study on a new synthetic this compound hydrate, Zn₉(AsO₄)₆·4H₂O, utilized single-crystal X-ray diffraction, including synchrotron radiation for small crystals, to determine its triclinic structure with space group P1. rsc.orgrsc.orgrsc.org Single-crystal studies have also revealed the structure of Ba(ZnAsO₄)₂·H₂O, a feldspar-related compound crystallizing in the monoclinic space group P2₁. researchgate.netschweizerbart.de These studies provide detailed information on bond distances, angles, and coordination environments around the zinc and arsenic atoms.
Powder X-ray Diffraction for Phase Identification and Analysis
Powder X-ray diffraction (PXRD) is widely used for identifying crystalline phases and analyzing their purity. PXRD patterns provide a unique fingerprint for each crystalline compound, allowing for the identification of different this compound polymorphs and hydrated states. For instance, PXRD has been used to characterize synthetic zinc arsenates(III) phases, such as Zn(AsO₂)₂ and Zn₃(AsO₃)₂, and to determine the presence of mixed phases in synthesized precipitates. imim.plpan.pl The strongest lines in the powder X-ray diffraction pattern of arsenohopeite have been reported, aiding in its identification. geoscienceworld.orgcambridge.orgresearchgate.net PXRD is also valuable for monitoring phase transformations, such as the dehydration of hydrated zinc arsenates upon heating. univie.ac.at
Structural Refinement and Polymorphism Investigations
Structural refinement techniques, often coupled with X-ray diffraction data, allow for the optimization of atomic positions and thermal parameters within a proposed crystal structure model. Investigations into polymorphism explore the existence of different crystalline forms of this compound with the same chemical composition.
Characterization of Hydrated and Anhydrous this compound Phases
This compound exists in various hydration states, and the presence or absence of water molecules significantly impacts the crystal structure. Naturally occurring zinc arsenates are predominantly hydrous, including hydroxyl and hydrated minerals. univie.ac.atmdpi.com Examples include arsenohopeite (tetrahydrate) and köttigite (octahydrate). geoscienceworld.orgcambridge.orgnist.gov Anhydrous zinc arsenates are less common in nature, with only a few minerals identified, such as stranskiite. mdpi.com Synthetic efforts have also yielded both hydrated and anhydrous phases. Structural studies differentiate these phases based on unit cell parameters, space groups, and the presence of water molecules in the crystallographic framework. For example, the crystal structure of a new this compound hydrate, Zn₉(AsO₄)₆·4H₂O, has been characterized, revealing channels where water molecules are located. rsc.orgrsc.org The dehydration of hydrated phases upon heating can lead to the formation of anhydrous polymorphs. rsc.orgrsc.orgunivie.ac.at
Study of Polymorphic Transitions and Structural Transformations
This compound compounds can undergo polymorphic transitions, changing from one crystal structure to another under varying conditions such as temperature or pressure. These transformations can be studied using techniques like variable-temperature X-ray diffraction. For instance, a synthetic this compound hydrate, Zn₉(AsO₄)₆·4H₂O, transforms into a new phase of Zn₃(AsO₄)₂ at 424 °C and subsequently into the known β-Zn₃(AsO₄)₂ phase at 865 °C. rsc.orgrsc.orgrsc.org Another study on BaZn₂(AsO₄)₂·H₂O showed that dehydration above 300 °C leads to an irreversible phase transition with increased symmetry from P2₁ to P2₁/c. univie.ac.at Amine-templated zinc arsenates have also demonstrated structural transformations, with zero-dimensional structures potentially transforming into higher-dimensionality frameworks. acs.orgnih.gov
Interatomic Bonding Environments and Coordination Chemistry
The structural properties of zinc arsenates are intrinsically linked to the bonding environments and coordination chemistry of the zinc and arsenic atoms. In these compounds, arsenic is typically found in the pentavalent state, forming arsenate tetrahedra ([AsO₄]³⁻). Zinc, on the other hand, exhibits more flexible coordination, commonly found in tetrahedral, trigonal bipyramidal, and octahedral geometries, coordinating with oxygen atoms from arsenate groups and water molecules. rsc.org
In many this compound structures, the fundamental building blocks are ZnOn polyhedra (where n is the coordination number) and AsO₄ tetrahedra. These polyhedra connect through vertex, edge, or face sharing to form diverse structural architectures, including chains, layers, and three-dimensional frameworks. rsc.orgnih.govrsc.org For example, the structure of Zn₉(AsO₄)₆·4H₂O is built from chains of edge-sharing octahedra and trigonal-bipyramidal Zn atoms connected by Zn and As tetrahedra. rsc.orgrsc.org In Ba(ZnAsO₄)₂·H₂O, ZnO₄ and AsO₄ tetrahedra are corner-connected to form a feldspar-like network with channels. schweizerbart.de The coordination flexibility of zinc plays a significant role in the variety of structures observed in hydrated and anhydrous zinc arsenates. rsc.org Interatomic distances and angles within these polyhedra, determined by X-ray diffraction, provide insights into the nature and strength of the chemical bonds. d-nb.infoacs.org
Analysis of Zn-O and As-O Coordination Polyhedra
In this compound structures, arsenic is commonly found in tetrahedral coordination with oxygen, forming arsenate groups (AsO₄)³⁻. Zinc atoms, however, can exhibit more varied coordination numbers, typically ranging from four to six oxygen atoms. For instance, in the mineral legrandite, Zn₄(AsO₄)₂(OH)₂·2H₂O, arsenate groups are tetrahedrally coordinated, while zinc atoms are coordinated by four to six oxygen atoms geoscienceworld.org. The structure of legrandite contains undulating, edge-sharing chains of zinc polyhedra geoscienceworld.org. These zinc polyhedra share apices with arsenate tetrahedra, linking the chains together geoscienceworld.org.
Another example is the compound Ba(ZnAsO₄)₂·H₂O, where both ZnO₄ and AsO₄ units are more or less regular tetrahedra that are corner-connected to form a three-dimensional network schweizerbart.de. In the mineral leiteite, ZnAs₂O₄, which is a zinc arsenite, the structure consists of open Zn tetrahedral sheets flanked by single arsenite chains on either side. The average tetrahedral Zn-O distance in leiteite is 1.99 Å, and the arsenite groups (As³⁺O₃) are trigonal pyramidal with average As-O distances around 1.78-1.79 Å and O-As-O angles around 95.5-95.8° arizona.edu.
The coordination environment of zinc can vary depending on the specific compound and its hydration state. In some hydrated this compound minerals, zinc can be found in tetrahedral, five-fold, or octahedral coordination with oxygen mdpi.com.
Hydrogen Bonding Networks within Hydrated Structures
Hydrated zinc arsenates often feature intricate hydrogen bonding networks involving water molecules and hydroxyl groups. These networks play a crucial role in stabilizing the crystal structures. For example, the mineral legrandite, Zn₄(AsO₄)₂(OH)₂·2H₂O, contains hydrogen bonds geoscienceworld.org. Studies using IR spectroscopy have provided insights into the nature of hydrogen bonds and water in legrandite geoscienceworld.org.
In the context of hydrated metal phosphates and arsenates, hydrogen bonding is a significant factor influencing structural polymorphism. For instance, in the polymorphic forms of zinc phosphate (B84403) tetrahydrate, Zn₃(PO₄)₂·4H₂O (hopeite), the difference between the alpha and beta forms is attributed to the orientation of a water molecule within the ZnO₆ octahedral network, leading to different hydrogen-bonding patterns nih.gov. While this example is a zinc phosphate, it illustrates the general principle of how hydrogen bonding impacts the structures of hydrated zinc oxoanion compounds.
Another example highlighting the role of hydrogen bonding in hydrated structures is Ba(ZnAsO₄)₂·H₂O. In this compound, water molecules occupy channels within the framework structure and are bonded only to barium atoms. These water molecules are responsible for lowering the space group symmetry, and Raman spectroscopy has been used to obtain information about the anion groups and hydrogen bonds schweizerbart.de.
Open-Framework Structures and Inorganic Zeolite Analogues
Some zinc arsenates can form open-framework structures with channels and cavities, analogous to inorganic zeolites. These structures are of interest for their potential applications in areas such as ion exchange and adsorption.
Synthesis and Characterization of Porous this compound Frameworks
A family of thermally stable open-framework zincophosphate/arsenate materials with the general formula M₃Zn₄O(XO₄)₃·nH₂O (M = Li, Na, K, Rb, Cs; X = P, As) has been synthesized and characterized acs.orgcsulb.edu. These materials are based on an anionic Zn₄O(XO₄)₃ network constructed from vertex-linked tetrahedral ZnO₄ and XO₄ units acs.orgcsulb.edu. A notable feature of these frameworks is the presence of OZn₄ centers, where four ZnO₄ units share a common oxygen vertex acs.orgcsulb.edu. The use of mixed four-coordinate anion types (XO₄³⁻ and O²⁻) contributes to their interesting structural and stability properties acs.org.
Synthesis of such open-framework structures is often achieved through hydrothermal methods schweizerbart.dersc.org. Characterization techniques like X-ray diffraction (both powder and single-crystal), thermogravimetric analysis (TGA), and Raman spectroscopy are employed to determine their crystal structure, thermal stability, and the presence of specific chemical bonds and functional groups schweizerbart.deacs.orgcsulb.edu.
Structural Features of Framework Channels and Cavities
The open-framework zinc arsenates, such as the M₃Zn₄O(XO₄)₃·nH₂O family, contain specific structural features that define their porosity. The network of these materials consists of pairs of 3-rings (forming a spiro-5 unit) and 8-rings, notably lacking 4-rings or 6-rings acs.org. This connectivity encloses roughly spherical cavities connected by a three-dimensional network of 8-ring channels acs.org. These channels typically propagate in orthogonal directions, for example, along the berkeley.edu, researchgate.net, and geoscienceworld.org cubic unit-cell axes in some structures acs.org.
Extraframework cations (M⁺) and water molecules reside within these cavities and channels acs.orgcsulb.edu. The nature of the guest cation can significantly influence the crystal structure by ordering within and modifying the configuration of the intercavity 8-ring channels acs.org. These materials exhibit "zeolitic" behavior, undergoing dehydration/rehydration and ion-exchange reactions acs.orgcsulb.edu. The thermal stability of these open-framework zincophosphate/arsenates can be quite high, with some phases stable up to 600 °C acs.orgcsulb.edu.
In Ba(ZnAsO₄)₂·H₂O, a feldspar-like network is formed by corner-connected ZnO₄ and AsO₄ tetrahedra. This network contains four- and eight-membered tetrahedral rings that are arranged to form channels parallel to the a-axis. The eight-membered ring channels are occupied by barium atoms and water molecules schweizerbart.de.
Mineralogical Identification and Characterization of Natural Zinc Arsenates
Zinc arsenates occur naturally as a variety of minerals, often found in the oxidized zones of ore deposits. The identification and characterization of these minerals are important for understanding their formation environments and geological significance.
Studies of New Mineral Species
The study of natural zinc arsenates includes the identification and characterization of new mineral species. This involves detailed analysis of their chemical composition, crystal structure, and physical properties.
One example of a new this compound mineral is arsenohopeite, ideally Zn₃(AsO₄)₂·4H₂O, which is the arsenate analogue of hopeite geoscienceworld.orgrruff.info. Arsenohopeite was found in the Tsumeb mine, Namibia, and is isostructural with α-hopeite geoscienceworld.orgrruff.info. Its crystal structure has been solved and refined, confirming its orthorhombic nature with space group Pnma geoscienceworld.orgrruff.info. Electron microprobe analysis provides its chemical composition, and techniques like powder X-ray diffraction and Raman spectroscopy are used for its characterization and to confirm structural data and the presence of hydrogen bonds geoscienceworld.orgrruff.info.
Another newly described this compound mineral is cardite, Zn₅.₅(AsO₄)₂(AsO₃OH)(OH)₃·3H₂O, found in Broken Hill, New South Wales, Australia geoscienceworld.org. Cardite occurs as acicular crystals and has been characterized by electron microprobe analysis and density calculations geoscienceworld.org. Sabelliite, a copper-zinc arsenate-antimonate mineral, is another example of a new species, found in Sardinia, Italy psu.edu. Its trigonal crystal structure has been determined by single-crystal X-ray studies psu.edu.
Crystallographic Relationships with Related Mineral Groups
This compound compounds are found in nature as various minerals, exhibiting diverse crystal structures and relationships with other mineral groups based on their hydration state and associated cations. Key this compound minerals and their crystallographic relationships include:
Köttigite (Zn₃(AsO₄)₂·8H₂O)
Köttigite is a prominent hydrated this compound mineral that belongs to the vivianite (B12648973) group . wikipedia.orgmindat.orgwebmineral.com Minerals in the vivianite group share a general formula M₃(XO₄)₂·8H₂O, where M represents divalent cations such as Fe²⁺, Co, Ni, Mg, and Zn, and X is typically P or As. wikipedia.orgmdpi.com Köttigite is the zinc analogue within this group. mindat.org
The crystal structure of köttigite is monoclinic. wikipedia.orgmindat.orgwebmineral.com It crystallizes in the space group C2/m (or B2/m setting). mindat.orgwebmineral.com The structure is characterized by layers parallel to the (010) plane, formed by octahedra linked with [AsO₄] tetrahedra and stabilized by hydrogen bonds. mdpi.com Köttigite forms solid-solution series with other end-members of the vivianite group, including erythrite (Co₃(AsO₄)₂·8H₂O), annabergite (Ni₃(AsO₄)₂·8H₂O), and parasymplesite (Fe²⁺₃(AsO₄)₂·8H₂O), where Zn²⁺ can substitute for Co²⁺, Ni²⁺, or Fe²⁺ within the octahedral sites. wikipedia.orgmdpi.com
Metaköttigite is a dimorph of köttigite, sharing the same chemical formula (Zn₃(AsO₄)₂·8H₂O) but exhibiting a different crystal structure. wikipedia.org While köttigite is monoclinic, metaköttigite is triclinic. wikipedia.org
Arsenohopeite (Zn₃(AsO₄)₂·4H₂O)
Arsenohopeite is a hydrated this compound mineral that is the arsenate analogue of hopeite (Zn₃(PO₄)₂·4H₂O). researchgate.net It is isostructural with α-hopeite. researchgate.net Arsenohopeite crystallizes in the orthorhombic crystal system with space group Pnma. researchgate.net
Davidlloydite (Zn₃(AsO₄)₂·4H₂O)
Davidlloydite is another hydrated this compound mineral with the formula Zn₃(AsO₄)₂·4H₂O. geoscienceworld.org It is described as a triclinic polytype of arsenohopeite. geoscienceworld.org Structurally, davidlloydite shows similarities to parahopeite (Zn₃(PO₄)₂·4H₂O) and hopeite, both of which are hydrated zinc phosphates. geoscienceworld.org
Austinite (CaZn(AsO₄)(OH))
Austinite is a calcium this compound hydroxide (B78521) mineral that belongs to the adelite mineral group . arizona.edu The adelite group consists of arsenates and phosphates with the general formula AB(XO₄)(OH), where A and B are different cations. arizona.edu Austinite has the conichalcite/descloizite type of crystal structure. arizona.edu It is an orthorhombic mineral with space group P2₁2₁2₁. arizona.edu The structure features chains of edge-sharing zinc octahedra linked by arsenic tetrahedra, forming a framework with channels occupied by calcium polyhedra. arizona.edu
Other Related Mineral Groups
Zinc arsenates can also be found as components in more complex mineral groups. For instance, mawbyite (Pb(Fe³⁺,Zn)₂(AsO₄)₂(OH)₂) is a lead iron this compound that is a member of the tsumcorite group . wikipedia.org The tsumcorite group comprises minerals with related structures. wikipedia.org Zinc can also be present in minerals belonging to the alluaudite group , such as hatertite (Na₂(Ca,Na)(Fe³⁺,Cu)₂(AsO₄)₃), which are characterized by specific octahedral-tetrahedral frameworks. researchgate.net
The crystal structures of these this compound minerals and related compounds typically involve zinc coordinated by oxygen atoms in various polyhedra, including tetrahedra, trigonal bipyramids, and octahedra. mdpi.com Arsenic is predominantly found in tetrahedral coordination as [AsO₄] groups, although trigonal coordination as [AsO₃] can occur in some complex arsenate-arsenite minerals. mdpi.com
The following table summarizes crystallographic data for some of the this compound minerals and related end-members discussed:
| Mineral | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Related Group |
| Köttigite | Zn₃(AsO₄)₂·8H₂O | Monoclinic | C2/m (or B2/m) | a ≈ 10.24, b ≈ 13.41, c ≈ 4.76, β ≈ 105.2° mindat.orgwebmineral.com | Vivianite |
| Metaköttigite | Zn₃(AsO₄)₂·8H₂O | Triclinic | - | - | Vivianite |
| Arsenohopeite | Zn₃(AsO₄)₂·4H₂O | Orthorhombic | Pnma | a ≈ 10.80, b ≈ 19.00, c ≈ 5.11 researchgate.net | Hopeite |
| Davidlloydite | Zn₃(AsO₄)₂·4H₂O | Triclinic | - | a ≈ 5.98, b ≈ 7.60, c ≈ 5.45, α ≈ 95.7°, β ≈ 90.5°, γ ≈ 92.0° geoscienceworld.org | Hopeite |
| Austinite | CaZn(AsO₄)(OH) | Orthorhombic | P2₁2₁2₁ | a ≈ 7.51, b ≈ 9.04, c ≈ 5.93 arizona.edu | Adelite |
| Hopeite | Zn₃(PO₄)₂·4H₂O | Orthorhombic | Pnma | - | Hopeite |
| Parahopeite | Zn₃(PO₄)₂·4H₂O | Triclinic | P1 or P1bar | a ≈ 5.77, b ≈ 7.55, c ≈ 5.28, α ≈ 93.4°, β ≈ 91.2°, γ ≈ 91.4° geoscienceworld.org | Hopeite |
| Erythrite | Co₃(AsO₄)₂·8H₂O | Monoclinic | I2/m | - | Vivianite |
| Annabergite | Ni₃(AsO₄)₂·8H₂O | Monoclinic | C2/m | - | Vivianite |
| Parasymplesite | Fe²⁺₃(AsO₄)₂·8H₂O | Monoclinic | C2/m | - | Vivianite |
| Mawbyite | Pb(Fe³⁺,Zn)₂(AsO₄)₂(OH)₂ | Monoclinic | B2/m | - | Tsumcorite |
Note: Unit cell parameters are approximate and can vary slightly depending on the specific sample composition and measurement conditions.
The crystallographic relationships highlight how zinc arsenates fit within broader families of minerals, often exhibiting isotypic (same structure type) or homeotypic (similar structure type) relationships with phosphates and other arsenates containing different divalent or trivalent cations. These relationships are governed by factors such as ionic radii, charge balance, and hydration states, which influence the resulting crystal symmetry and structural framework.
Data Table:
| Mineral | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| Köttigite | Zn₃(AsO₄)₂·8H₂O | Monoclinic | C2/m | 10.241 | 13.405 | 4.757 | 90 | 105.21 | 90 | 630.11 | 2 |
| Arsenohopeite | Zn₃(AsO₄)₂·4H₂O | Orthorhombic | Pnma | 10.804 | 19.003 | 5.112 | 90 | 90 | 90 | 1049.5 | 4 |
| Davidlloydite | Zn₃(AsO₄)₂·4H₂O | Triclinic | P1 or P1bar | 5.976 | 7.600 | 5.447 | 95.71 | 90.49 | 92.00 | - | - |
| Austinite | CaZn(AsO₄)(OH) | Orthorhombic | P2₁2₁2₁ | 7.5092 | 9.0438 | 5.9343 | 90 | 90 | 90 | - | - |
| Erythrite | Co₃(AsO₄)₂·8H₂O | Monoclinic | I2/m | - | - | - | - | - | - | - | - |
| Annabergite | Ni₃(AsO₄)₂·8H₂O | Monoclinic | C2/m | - | - | - | - | - | - | - | - |
| Parasymplesite | Fe²⁺₃(AsO₄)₂·8H₂O | Monoclinic | C2/m | - | - | - | - | - | - | - | - |
| Hopeite | Zn₃(PO₄)₂·4H₂O | Orthorhombic | Pnma | - | - | - | - | - | - | - | - |
| Parahopeite | Zn₃(PO₄)₂·4H₂O | Triclinic | P1 or P1bar | 5.768 | 7.550 | 5.276 | 93.42 | 91.18 | 91.37 | - | - |
| Mawbyite | Pb(Fe³⁺,Zn)₂(AsO₄)₂(OH)₂ | Monoclinic | B2/m | - | - | - | - | - | - | - | - |
| Hatertite | Na₂(Ca,Na)(Fe³⁺,Cu)₂(AsO₄)₃ | Monoclinic | C2/c | 12.590 | 12.993 | 6.700 | 90 | 113.72 | 90 | 1003.4 | 4 |
Spectroscopic Characterization Techniques in Research
X-ray Absorption Spectroscopy (EXAFS/XANES) Applications
X-ray Absorption Spectroscopy (XAS), encompassing both X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the local atomic and electronic structure of specific elements within a material. It is particularly useful for studying the solid-phase chemical speciation of elements like zinc and arsenic in various matrices, including minerals and environmental samples. nih.govresearchgate.netepa.govnih.gov
Elucidation of Local Coordination Environments
EXAFS provides detailed information about the local coordination environment around a target atom, including the types of neighboring atoms, their distances, and coordination numbers. This is crucial for understanding how zinc and arsenate are bonded within crystalline structures or adsorbed onto surfaces. For instance, EXAFS studies have been used to characterize the coordination of zinc in various materials, revealing shifts between tetrahedral and octahedral coordination depending on the environment. nih.govosti.govresearchgate.netosti.gov In the context of zinc arsenates, EXAFS can help determine the specific arrangement of oxygen atoms around zinc and arsenic centers, providing insights into the structural framework. Research on zinc adsorbed to silica (B1680970) surfaces, for example, used EXAFS to establish the coordination environment of zinc complexes. osti.gov Studies investigating the co-sorption of zinc and arsenate on materials like goethite have also utilized EXAFS to determine the bonding environment of both As(V) and Zn(II). udel.edu
Oxidation State Determination in Complex Systems
XANES is particularly sensitive to the oxidation state and electronic structure of the absorbing atom. The position and features of the absorption edge can provide information about the oxidation state of an element in a sample. epa.govuu.nl For zinc, which predominantly exists in the +2 oxidation state in most relevant compounds and environmental settings, variations in the Zn K-edge XANES primarily reflect changes in coordination environment rather than oxidation state. nih.govresearchgate.netiucr.org However, for arsenic, which can exist in various oxidation states (e.g., As(III) and As(V)), XANES can be used to distinguish between these forms. epa.gov Studies have shown that the higher oxidation state of arsenate (As(V)) is typically at a higher energy value in XANES spectra compared to arsenite (As(III)). epa.gov While EXAFS provides more detailed structural information, XANES is valuable for determining the oxidation state and can be applied to samples with lower concentrations than typically required for EXAFS. epa.govosti.gov
Vibrational Spectroscopy (FTIR, Raman) for Structural Analysis
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules and crystal lattices. These vibrations are characteristic of specific functional groups and chemical bonds, making these techniques powerful for identifying compounds and understanding their molecular structure. mjcce.org.mktandfonline.com
Identification of Functional Groups and Molecular Vibrations
FTIR and Raman spectroscopy are extensively used to identify the presence of arsenate groups (AsO₄³⁻) and other functional groups like hydroxyls (OH⁻) and water molecules within zinc arsenate compounds and related minerals. nih.govnih.govgeoscienceworld.orgcambridge.orgrruff.info The AsO₄³⁻ anion, being a tetrahedral unit, exhibits characteristic fundamental vibrations that are active in both IR and Raman spectroscopy. dost.gov.ph These include symmetric stretching (ν₁), symmetric bending (ν₂), antisymmetric stretching (ν₃), and antisymmetric bending (ν₄) modes. dost.gov.ph The positions and splitting of these bands in the spectra are sensitive to the local environment and symmetry of the arsenate tetrahedron. For example, studies on arsenate minerals have assigned specific bands in Raman spectra to these vibrational modes, providing insights into the molecular structure. nih.govnih.govdost.gov.ph
Research on this compound glasses and minerals has utilized FTIR and Raman spectroscopy to identify the vibrational modes associated with As-O bonds in As₂O₃ pyramids and AsO₄ tetrahedra, as well as vibrations related to Zn-O bonds. tandfonline.comcambridge.org The presence of hydroxyl and water stretching vibrations can also be identified, and their positions can be related to the strength of hydrogen bonding within the structure. nih.govnih.govrruff.info
Probing Structural Modifications and Phase Changes
Vibrational spectroscopy is also valuable for detecting structural modifications and phase changes in this compound systems. Changes in the coordination environment of zinc or distortions of the arsenate tetrahedron can lead to shifts, splitting, or changes in intensity of the observed vibrational bands. nih.govresearchgate.net For instance, studies on isomorphy in arsenate minerals, including those containing zinc, have shown that minor differences in Raman spectra can be attributed to the ionic radius of substituting cations, indicating structural variations. nih.gov
FTIR and Raman spectroscopy can be used to characterize different crystalline phases of zinc arsenates or to monitor the formation of new phases, such as precipitates, in environmental studies. acs.org The distortion of the AsO₄³⁻ polyhedron can be significant and affects the As-O vibrations, with the influence of protonation and cations being notable. researchgate.net The splitting of degenerate vibrational modes provides evidence of symmetry reduction of the AsO₄ anion in certain structures. nih.govdost.gov.phresearchgate.net
Here is a table summarizing some characteristic vibrational modes observed for arsenate compounds, which are relevant to the study of zinc arsenates:
| Vibrational Mode (AsO₄³⁻) | Description | Typical Range (cm⁻¹) | Activity (IR/Raman) | Reference |
| ν₁ | Symmetric Stretching | ~818 | Raman Active | dost.gov.phresearchgate.net |
| ν₂ | Symmetric Bending | ~350 | Raman Active | nih.govdost.gov.phresearchgate.net |
| ν₃ | Antisymmetric Stretching | ~786 | IR and Raman Active | dost.gov.phresearchgate.net |
| ν₄ | Antisymmetric Bending | ~405 | IR and Raman Active | nih.govdost.gov.phresearchgate.net |
Note: Actual band positions can vary depending on the specific compound and its crystal structure.
Other Advanced Spectroscopic Methods in Research Contexts
Beyond EXAFS/XANES and FTIR/Raman, other advanced spectroscopic techniques can contribute to the understanding of this compound. While less frequently reported specifically for bulk this compound compounds in the provided search results, techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Raman Spectroscopy (XRS) have potential applications.
XPS is a surface-sensitive technique that provides elemental composition and chemical state information. It has been used in conjunction with Raman spectroscopy to study the chemistry and crystal structure of arsenate minerals. nih.gov XPS can help determine the oxidation states of elements and identify the chemical species present on the surface of this compound materials or in related environmental samples.
X-ray Raman Spectroscopy (XRS) is an inelastic X-ray scattering technique that can provide similar information to XANES but is suitable for light elements or samples in environments (like high pressure or liquid) where traditional XAS is challenging. uu.nl While not specifically highlighted for this compound in the search results, it represents another potential advanced method for probing electronic structure and local coordination.
Spectroscopic techniques, in general, are crucial for analyzing agricultural products and environmental samples, including the detection of heavy metals like zinc and arsenic. spectroscopyonline.commdpi.com Advanced methods like surface-enhanced Raman spectroscopy and time-gated Raman spectroscopy are being explored for improved analysis. spectroscopyonline.com
Mössbauer Spectroscopy for Iron-Containing Zinc Arsenates
Mössbauer spectroscopy, particularly utilizing the 57Fe isotope, is a valuable technique for investigating the local environment, valence state, and magnetic properties of iron atoms within materials. This is particularly relevant for understanding iron-containing zinc arsenates, where iron can substitute for zinc or exist in separate iron arsenate phases. The technique provides insights into the coordination polyhedron occupied by iron atoms (e.g., trigonal, tetrahedral, octahedral) and can assist in identifying iron oxide phases based on their magnetic properties. carleton.edu
Research employing Mössbauer spectroscopy has been used to characterize the behavior of iron and arsenic in various systems, including those relevant to zinc production and environmental contexts. For instance, studies on the distribution of arsenic in hydrometallurgical zinc production have utilized Mössbauer spectroscopy to characterize natural arsenopyrite (B74077) (FeAsS), a primary source of arsenic in zinc sulphide concentrates. bibliotekanauki.pl Mössbauer studies of arsenopyrite show a paramagnetic doublet with specific hyperfine parameters (isomer shift, quadruple splitting, and line width) characteristic of low-spin iron ions in a tetrahedral coordination, typical of arsenopyrite. bibliotekanauki.pl
Furthermore, Mössbauer spectroscopy has been applied to investigate iron mineral transformations in soils and sediments containing zinc-bearing ferrihydrite. acs.orgnih.govethz.ch These studies, often using 57Fe-labeled materials, can track the evolution of iron speciation and its interaction with zinc. Mössbauer spectra acquired at different temperatures (e.g., 140 K and 77 K) can reveal paramagnetic Fe(III) doublets consistent with ferrihydrite and indicate the presence of Fe(II) phases or mixed-valence Fe(II)-Fe(III) phases like green rust. acs.orgnih.gov The hyperfine parameters obtained from fitting Mössbauer spectra provide detailed information about the local environment of the iron atoms in these complex systems. acs.org
While Mössbauer spectroscopy is powerful for studying iron, it is important to note that it primarily provides information about the iron-bearing components of a sample and does not directly analyze the zinc or arsenic environments unless they indirectly influence the iron's spectroscopic signature. carleton.edu
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used in the characterization of chemical compounds, offering detailed information about the local atomic structure and bonding environments. For this compound and related compounds, NMR can potentially probe the environments of zinc, arsenic, and other relevant nuclei (such as hydrogen or oxygen if present in hydrated forms or as part of complex structures).
While direct NMR studies specifically focused on the core this compound compound (Zn3(AsO4)2) are less commonly reported in the provided search results compared to studies involving iron or biological systems, the principles of NMR apply. NMR can provide insights into the coordination environment of zinc through 67Zn NMR, although this is a quadrupolar nucleus, which can make experiments challenging. pascal-man.com Studies on 67Zn NMR have been conducted on various zinc compounds, including zinc halides, oxides, phosphites, and phosphates, demonstrating its potential for characterizing zinc sites in solid-state materials. pascal-man.com
Similarly, 75As NMR can be used to investigate the arsenic environment. pascal-man.com 75As is also a quadrupolar nucleus. NMR studies involving 75As have been applied to various arsenic-containing materials, including semiconductors like GaAs and arsenic minerals, to understand local bonding and structural features. pascal-man.com
In the context of metal-arsenate chemistry, NMR has been used in studies of more complex systems, such as the characterization of new tetranuclear copper and zinc complexes incorporating arsenate. acs.org In such research, multinuclear NMR (e.g., 1H and 13C NMR) is typically used to characterize the organic ligands within the complex structures, complementing information obtained from techniques like X-ray crystallography. acs.org While these studies may not directly probe the this compound core in a simple salt, they demonstrate the applicability of NMR in characterizing the molecular structure and bonding within metal-arsenate frameworks.
The application of solid-state NMR techniques, such as magic angle spinning (MAS) NMR, would be particularly relevant for studying the structure and dynamics of solid this compound materials. These techniques can provide high-resolution spectra even for solid samples, offering details about crystallographic sites and interactions.
| Technique | Nucleus Probed | Information Gained | Relevance to this compound |
| Mössbauer Spectroscopy | 57Fe | Fe oxidation state, coordination, magnetic properties | Characterization of iron-containing zinc arsenates and related phases. carleton.edu |
| NMR Spectroscopy | 67Zn | Local environment and coordination of Zn | Potential for studying Zn sites in this compound. pascal-man.com |
| 75As | Local environment and bonding of As | Potential for studying As sites in this compound. pascal-man.com | |
| 1H, 13C, etc. | Structure of organic components | Characterization of ligands in complex metal-arsenate frameworks. acs.org |
Theoretical and Computational Chemistry of Zinc Arsenate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of materials. It is particularly useful for predicting structural parameters, energetic stability, and electronic behavior. DFT has been applied to study the interactions of arsenate species with metal oxides, including zinc oxide (ZnO), providing insights into adsorption mechanisms and complex formation webmineral.com. DFT calculations have also been utilized in the theoretical characterization of other arsenate compounds, such as hybrid dihydrogen arsenate salts wikipedia.org.
Prediction of Crystal Structures and Unit Cell Parameters
Computational methods, including DFT, can be used to predict and refine crystal structures and unit cell parameters of materials. While direct computational predictions specifically for the crystal structure of anhydrous Zn₃(AsO₄)₂ were not prominently found in the search results, studies on related arsenate compounds demonstrate the applicability of these methods. For instance, DFT has been used in conjunction with experimental techniques like X-ray diffraction (XRD) to characterize the crystal structure and unit cell parameters of new arsenate materials, such as a hybrid dihydrogen arsenate salt which crystallizes in the monoclinic system with space group P2₁ wikipedia.org. This involves optimizing the molecular structure and calculating parameters like lattice constants (a, b, c) and angles (beta) wikipedia.org.
Experimental studies on related zinc arsenate minerals like adamite (Zn₂(AsO₄)(OH)) and zincolivenite (CuZn(AsO₄)(OH)) provide experimentally determined unit cell parameters for these hydrated or substituted this compound structures, which can serve as benchmarks for computational models wikipedia.orgnih.gov. Zincolivenite, for example, is reported to crystallize in the orthorhombic system with space group Pnnm and specific unit cell dimensions wikipedia.orgnih.gov.
Modeling of Electronic Band Structure and Density of States
Thermodynamic Stability Analysis of Phases
Computational thermodynamics allows for the analysis of the relative stability of different phases of a material under varying conditions of temperature, pressure, and chemical potential. This is crucial for understanding phase transitions and predicting reaction outcomes.
Calculation of Formation Energies and Enthalpies
Computational methods, such as DFT, can be used to calculate formation energies and enthalpies of compounds, providing insights into their thermodynamic stability. While direct computational formation energies for Zn₃(AsO₄)₂ were not found, calorimetric techniques have been used to experimentally determine the enthalpies of formation for related this compound minerals like adamite (Zn₂(AsO₄)(OH)) and zincolivenite (CuZn(AsO₄)(OH)) researchgate.net. These experimental values, such as the enthalpy of formation at 298.15 K and 1 bar for adamite (-1401.7 ± 2.6 kJ·mol⁻¹) and zincolivenite (-1211.6 ± 3.2 kJ·mol⁻¹), provide valuable thermodynamic data for zinc-containing arsenates researchgate.net. DFT has also been applied to calculate formation enthalpies and free energies for clusters representing other arsenate minerals, demonstrating its capability in this area wikiwand.com.
Phase Transition Predictions under Varying Conditions
Computational approaches, including ab initio molecular dynamics and enthalpy calculations, are employed to predict phase transitions in materials under varying conditions like pressure and temperature nih.gov. While specific computational predictions for phase transitions in Zn₃(AsO₄)₂ were not identified, experimental studies on related compounds containing zinc and arsenate units, such as BaZn₂As₂O₈∙H₂O, have investigated temperature-induced phase transitions involving dehydration and structural changes. These experimental observations of phase transitions in related systems underscore the importance of understanding the behavior of zinc arsenates under different environmental conditions, an area where computational methods can provide theoretical predictions and explanations.
Kinetic Studies of Reaction Pathways and Mechanisms
Computational chemistry is increasingly used to study reaction kinetics, elucidate reaction pathways, and determine reaction mechanisms by calculating energy barriers and transition states. This provides a detailed understanding of how chemical reactions occur.
While the search results did not yield specific computational kinetic studies focused on the formation or reactions of anhydrous Zn₃(AsO₄)₂, computational methods have been applied to study reaction pathways in systems involving zinc and arsenate species. For instance, DFT calculations have been used to support the understanding of reaction mechanisms in systems involving single-atom zinc catalysts. Furthermore, computational studies employing DFT and reaction path analysis are generally used to elucidate catalytic mechanisms and the formation of intermediates in various chemical processes. Experimental kinetic studies on the co-sorption of zinc and arsenate at mineral-water interfaces have provided insights into potential reaction pathways leading to the formation of solid zinc-arsenate phases, highlighting the complexity of these interactions in aqueous environments. Computational modeling can provide a molecular-level understanding of these observed kinetic processes and reaction pathways.
Simulation of Reaction Barriers and Activation Energies
Computational techniques, such as Density Functional Theory (DFT), are widely used to calculate the potential energy surface of a reaction and locate transition states, which represent the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy nih.gov. For example, DFT calculations have been employed to study the adsorption of arsenate on mineral surfaces, including iron oxides, providing insights into the energy barriers associated with these interactions mdpi.com. While specific studies on reaction barriers directly involving the formation or transformation of bulk this compound phases through computational methods are less commonly detailed in general searches, the principles applied to related arsenic and metal-arsenate systems are relevant mdpi.comnih.gov. The accuracy of these simulations depends on the chosen computational methods and basis sets mdpi.comacs.org.
Diffusion Mechanisms in Solid-State Reactions
Understanding diffusion mechanisms is critical for comprehending solid-state reactions, material transport, and structural changes in this compound systems.
Simulation of Surface Interactions and Adsorption Mechanisms
The interaction of this compound with surfaces, particularly in environmental or catalytic contexts, is an important area where computational chemistry provides valuable insights.
Modeling Adsorption Sites and Binding Strengths
Computational methods can be used to model the surface structure of materials and identify potential adsorption sites for ions or molecules mdpi.com. Techniques like DFT can calculate the binding energy of adsorbates to these sites, indicating the strength of the interaction mdpi.com. Studies on arsenate adsorption onto various mineral surfaces, including those modified with zinc, utilize computational modeling to understand the binding mechanisms and affinities mdpi.comresearchgate.netf1000research.comacs.orgresearchgate.net. These models can help differentiate between different types of surface complexes, such as inner-sphere and outer-sphere complexes osti.gov. For example, modeling has shown that arsenate can form strong inner-sphere complexes on metal-oxide surfaces mdpi.comosti.gov.
Ternary Surface Complex Formation with Co-adsorbates
The presence of multiple species in a system can lead to the formation of ternary surface complexes, where an adsorbate bridges the surface and another dissolved species osti.govgeochemsoc.org. Computational studies are valuable for investigating the formation and stability of these complexes. Modeling has demonstrated that the presence of metal cations like zinc can enhance the adsorption of arsenate on certain surfaces through the formation of ternary complexes kuleuven.beresearchgate.net. These complexes can involve the metal cation acting as a bridge between the surface site and the arsenate anion osti.govkuleuven.be. Computational approaches, such as surface complexation modeling (SCM), can incorporate the formation of these ternary complexes to accurately predict adsorption behavior under varying chemical conditions acs.orgusda.gov.
Construction of Computational Phase Diagrams and Pressure Effects
Computational thermodynamics and first-principles calculations are employed to construct phase diagrams, which illustrate the stable phases of a material under different conditions of temperature, pressure, and composition osti.govethz.ch.
Computational methods, such as CALPHAD (Calculation of Phase Diagrams) and ab initio calculations, can predict phase stability and transitions in multi-component systems like those involving zinc and arsenic tkk.fioregonstate.edu. These techniques can account for the effects of pressure on phase equilibria, providing insights into the behavior of this compound under high-pressure conditions tkk.fioregonstate.edu. While comprehensive computational phase diagrams specifically for the Zn-As-O system focusing on this compound phases were not extensively detailed in the search results, studies on related binary systems like Zn-As and the phase behavior of elements under pressure demonstrate the applicability of these computational approaches tkk.fioregonstate.edu. Computational phase diagrams can help predict the conditions under which different polymorphs of this compound might be stable or when decomposition or reaction with other components might occur.
Environmental Geochemistry and Mineralogical Transformations
Formation Mechanisms in Aqueous and Soil Environments
The formation of zinc arsenate in environmental settings is a complex process influenced by the concentrations of zinc and arsenate, as well as various geochemical parameters. In both aqueous and soil environments, the precipitation of metal arsenates, including this compound, can occur when the solubility limit of the compound is exceeded. This often happens in areas contaminated with both zinc and arsenic.
Influence of pH, Redox Potential, and Ionic Strength
pH plays a significant role in the speciation of arsenic and the solubility of metal cations like zinc, thereby influencing this compound formation. Arsenate (As(V)) commonly exists as oxyanions such as H₂AsO₄⁻ and HAsO₄²⁻ in the typical pH range of natural waters (pH 4–8). mdpi.com Zinc predominantly exists as the free ion (Zn²⁺) at lower pH and can form hydrolyzed species at higher pH (>7.7). frtr.gov The solubility of metal arsenates is generally lower at circumneutral to alkaline pH conditions. udel.edu
Redox potential dictates the oxidation state of arsenic, which exists primarily as arsenate (As(V)) under oxidizing conditions and arsenite (As(III)) under reducing conditions. mdpi.comfrtr.gov Arsenite compounds are typically more soluble and mobile than arsenate compounds. frtr.gov Therefore, oxidizing conditions that favor the presence of arsenate are more conducive to the formation of less soluble this compound precipitates.
Role of Metal (Hydro)oxides in Surface-Induced Precipitation
Metal (hydr)oxides, particularly iron and aluminum oxides, are abundant in soils and sediments and play a crucial role in the fate of both zinc and arsenic. These minerals provide surfaces for adsorption, which can lead to surface-induced precipitation of metal arsenates. udel.eduusda.gov The adsorption of zinc and arsenate onto the surfaces of iron (hydr)oxides, such as ferrihydrite or goethite, can increase their local concentrations, promoting the nucleation and growth of this compound precipitates on the mineral surfaces. udel.eduacs.org
Research has shown that the presence of zinc can enhance the removal of arsenate from solution by ferrihydrite, particularly at higher pH. acs.org This enhanced removal has been attributed to the precipitation of zinc hydroxide (B78521) carbonate followed by arsenate adsorption onto the zinc precipitate, or potentially the formation of zinc-arsenate surface precipitates on the iron oxide. acs.org Studies using techniques like EXAFS spectroscopy have provided evidence for the formation of zinc-arsenate surface precipitates on goethite with increasing surface loading. udel.edu
Co-precipitation and Adsorption Processes with Co-occurring Contaminants
In contaminated environments, zinc and arsenic often coexist with other metal and anion contaminants. These co-occurring substances can significantly influence the behavior of this compound through co-precipitation and competitive adsorption processes.
Interactions with Iron, Copper, and Other Transition Metals
The presence of other transition metals, such as iron and copper, can affect the co-precipitation and adsorption of zinc and arsenate. Iron, in particular, forms stable arsenate compounds (e.g., ferric arsenate) which can control arsenic solubility in some soil environments. frtr.govbibliotekanauki.pl Co-contamination with iron can lead to the formation of mixed metal-arsenate precipitates or influence the adsorption of zinc and arsenate onto iron (hydr)oxides. udel.eduresearchgate.net
Competitive Adsorption Mechanisms with Anions (e.g., Phosphate (B84403), Sulfate)
Anions commonly found in natural waters and soils, such as phosphate and sulfate (B86663), can compete with arsenate for adsorption sites on mineral surfaces, especially on iron and aluminum (hydr)oxides. researchgate.netcip.com.cnresearchgate.net Phosphate, being chemically similar to arsenate, is a strong competitor for adsorption sites. researchgate.netresearchgate.netcambridge.org The presence of phosphate can reduce the adsorption of arsenate, potentially increasing its mobility in the environment. researchgate.netcambridge.org
Here is an interactive table summarizing some competitive adsorption data:
| Adsorbent | Competing Anion | Effect on Arsenate Adsorption | pH Range | Source |
|---|---|---|---|---|
| Ferrihydrite | Phosphate | Decreased | 3-10 | researchgate.net |
| Ferrihydrite | Sulfate | Negligible effect on As(V) | <7.0 | researchgate.net |
| Goethite | Phosphate | Decreased | Not specified | researchgate.net |
| Maghemite Nanoparticles | Phosphate | Adverse impact | 7 | cip.com.cn |
| Maghemite Nanoparticles | Sulfate | Negligible effect | 3 | cip.com.cn |
Dissolution Mechanisms and Environmental Fate
The dissolution of this compound is a key process controlling the release of zinc and arsenic back into the environment. The solubility and dissolution rate of this compound are influenced by factors such as pH, temperature, and the presence of complexing ligands. Under acidic conditions, the solubility of metal arsenates generally increases, potentially leading to the release of both zinc and arsenic.
The environmental fate of this compound is determined by the balance between formation/precipitation, dissolution, adsorption/desorption, and transport processes. In soils, this compound can persist as a solid phase, limiting the mobility of both elements. However, changes in environmental conditions, such as a decrease in pH or the introduction of competing ligands, can trigger its dissolution. The arsenic released can then be subject to further transport through leaching or erosion. frtr.gov
The stability of precipitated metal-arsenate phases is crucial for long-term immobilization of arsenic and associated metals. udel.edu Understanding the dissolution mechanisms under various environmental conditions is essential for predicting the long-term fate of this compound in contaminated sites and for developing effective remediation strategies.
Factors Governing Dissolution Rates and Stability of Precipitates
The dissolution rate and stability of this compound precipitates are primarily controlled by environmental conditions such as pH, temperature, and the presence of competing ions or ligands. This compound is a low solubility compound with a reported solubility product (Ksp) of 2.81 x 10⁻²⁸ at 25.0°C for Zn₃(AsO₄)₂ utexas.educhegg.com. The solubility of zinc compounds, including this compound, generally decreases with increasing pH geoscienceworld.org. Alkaline environments (pH 8–8.2) have been shown to reduce zinc ion release from this compound, impacting its potential toxicity .
In multi-element solutions, the coprecipitation mechanisms can be complex due to competing reaction pathways confex.com. Studies on the coprecipitation of arsenate with calcium carbonate in the presence of zinc have shown the formation of a this compound mineral, likely koritnigite (Zn(HAsO₄)•H₂O), which provided a stable phase for arsenic sequestration confex.com. The reactivity of these coprecipitated solids in acid revealed high stability of arsenic within the zinc phase, while the calcium carbonate core dissolved readily, suggesting a stabilizing effect of zinc on arsenic solidification confex.com.
Factors influencing the stability of arsenates, as indicated by research on precipitates from industrial solutions and wastewater, include:
Type of arsenic containing species bibliotekanauki.pl.
Crystallite/particle size bibliotekanauki.pl.
Hydration of the precipitated solids bibliotekanauki.pl.
Presence of sulfate in the lattice bibliotekanauki.pl.
Fe:As molar ratio (relevant when considering mixed metal arsenates or adsorption onto iron phases) bibliotekanauki.pl.
The stability of arsenic-containing precipitates is crucial for preventing secondary pollution nih.gov. Trivalent arsenic compounds generally have poor stability and strong mobility nih.gov. While this compound contains pentavalent arsenic, its long-term stability is still subject to environmental conditions.
Long-term Stability under Geochemical Conditions
The long-term stability of this compound under varying geochemical conditions is critical for assessing its persistence and potential for releasing arsenic. While this compound is considered to have low solubility , its stability can be affected by changes in pH, redox potential, and the presence of complexing agents.
Studies on the co-sorption of zinc and arsenate on goethite (α-FeOOH) have shown the formation of adamite-like and koritnigite-like precipitates udel.edu. These precipitates, as well as surface adsorbed complexes, were found to be susceptible to proton-promoted dissolution, resulting in significant loss of both zinc and arsenate udel.edu. The molar Zn:As dissolution ratio was dependent on the structure of the precipitate udel.edu.
Under reducing conditions, the behavior of metals and metalloids can change significantly. While sulfide (B99878) precipitation is a common mechanism for metal and arsenic immobilization under reducing conditions mdpi.commdpi.comnih.gov, the stability of arsenates, which contain As(V), can be affected by redox transformations.
The presence of organic matter can also influence long-term stability by altering geochemical conditions or forming soluble complexes geoscienceworld.org.
Mineral-Water Interface Reactions and Surface Chemistry
Interactions occurring at the interface between this compound minerals and water play a significant role in controlling the release or uptake of arsenic and zinc in the environment. These reactions include adsorption, desorption, and surface precipitation.
Investigation of Adsorption/Desorption Hysteresis
Adsorption and desorption processes of arsenate on mineral surfaces, such as iron oxides, often exhibit hysteresis, indicating that the desorption pathway does not simply retrace the adsorption pathway acs.orgarhivzatehnickenauke.com. This hysteresis suggests either a lack of equilibrium retention or the involvement of irreversible or slowly reversible processes acs.org. A significant amount of arsenate can become irreversibly adsorbed on soil minerals acs.org.
While specific studies on the adsorption/desorption hysteresis of this compound itself are limited in the provided results, research on the co-sorption of zinc and arsenate on minerals like goethite provides insights udel.edu. The formation of surface precipitates alongside adsorption complexes highlights the complexity of these interface reactions udel.edu. The replenishment desorption studies on goethite with co-sorbed zinc and arsenate showed that both adsorbed species and precipitates were prone to dissolution, demonstrating that even precipitated phases can release constituents back into solution under changing conditions udel.edu.
Factors influencing arsenic adsorption and desorption on mineral surfaces include pH, temperature, carbonate, and ionic strength mdpi.com. Changes in these factors can alter the competitive adsorption between hydroxide ions and arsenate, affecting the adsorption and desorption capacities mdpi.com.
Role of Organic Ligands in Metal-Arsenate Interactions
Organic ligands can significantly influence the interactions between metals, including zinc, and arsenate at mineral-water interfaces. These ligands can compete with arsenate for adsorption sites on mineral surfaces or form soluble complexes with metal ions, thereby affecting the precipitation and dissolution of metal arsenates.
In the context of metal-arsenate interactions, organic ligands can potentially:
Compete with arsenate for binding sites on mineral surfaces, potentially reducing arsenate adsorption cambridge.orgmdpi.com.
Form stable complexes with zinc ions, which could either inhibit the formation of this compound precipitates or enhance the dissolution of existing precipitates researchgate.netacs.org.
Influence microbial activity, which in turn can affect redox conditions and the methylation of arsenic, altering its mobility and potential for interaction with metals geoscienceworld.orgmdpi.com.
Research on arsenic in pit lake waters has shown that in the presence of organic matter, arsenic can be complexed by methylation processes, leading to the generation of organic arsenic species geoscienceworld.org. While this study focused on organic arsenic forms, it highlights the broader influence of organic matter on arsenic speciation and mobility in natural waters geoscienceworld.org.
The stability of zinc dialkyldithiophosphate formed on surfaces illustrates how organic ligands can create stable metal-organic phases, influencing metal sorption researchgate.net. This suggests that the presence and type of organic ligands in a system can play a crucial role in the fate of zinc and, consequently, its interaction with arsenate.
Role in Arsenic Immobilization in Natural and Contaminated Systems
This compound precipitation and the co-occurrence of zinc and arsenic can play a role in the immobilization of arsenic in natural and contaminated environments. Immobilization refers to processes that reduce the mobility and bioavailability of arsenic in soil and sediment.
Mechanisms of Arsenic Sequestration in Soil and Sediment
Arsenic sequestration in soil and sediment can occur through various mechanisms, including adsorption onto mineral surfaces, coprecipitation with metal phases, and incorporation into mineral structures mdpi.comnih.gov. Zinc, when present, can influence these processes.
The coprecipitation of arsenic with iron oxyhydroxides is a well-established mechanism for arsenic immobilization unu.edumdpi.com. The presence of zinc can affect the adsorption of arsenate onto iron oxides, with some studies indicating that Zn(II) can increase arsenate removal by ferrihydrite at certain pH values acs.org. However, the mechanism might involve the precipitation of zinc hydroxide carbonate followed by arsenate adsorption onto this precipitate, rather than direct enhancement of arsenate adsorption on iron oxides acs.org.
The formation of this compound minerals, such as koritnigite, through coprecipitation has been observed in experiments and can provide a stable phase for arsenic sequestration confex.com. This suggests that in environments where both zinc and arsenic are present, the formation of this compound could contribute to reducing arsenic mobility.
Research on zinc-arsenic interactions in soil indicates that increasing soil zinc can decrease arsenic solubility in the soil solution researchgate.net. This reduction in solubility may be due to the precipitation of this compound or the formation of ternary zinc-arsenic-(hydro)oxide complexes researchgate.net. However, some studies have not been able to establish homogenous precipitation of this compound in soil systems using certain techniques researchgate.net.
In contaminated sites, such as those impacted by mining, lead, zinc, and arsenic are common co-contaminants geoscienceworld.orgresearchgate.netscispace.com. The low concentrations of dissolved zinc observed in some contaminated waters with alkaline pH are attributed to adsorption onto clay minerals and iron oxyhydroxides geoscienceworld.org. This highlights the competitive or synergistic interactions between metals and arsenic for sorption sites and precipitation pathways.
Compound Names and PubChem CIDs
| Compound Name | Chemical Formula | PubChem CID |
| This compound | Zn₃(AsO₄)₂ | 6451222 |
| Koritnigite | Zn(HAsO₄)•H₂O | 1544898 |
| Arsenate | AsO₄³⁻ (various protonated forms exist) | 24011 (Arsenic Acid) |
| Arsenite | AsO₃³⁻ (various protonated forms exist) | 23991 (Arsenous Acid) |
| Goethite | α-FeOOH | 14787 |
| Ferrihydrite | Fe(OH)₃ (approximate) | 131309735 |
| Adamite | Zn₂AsO₄OH | 135163284 |
| Calcium carbonate | CaCO₃ | 10112 |
| Zinc hydroxide carbonate | Zn₅(CO₃)₂(OH)₆ | 16217805 |
| Scorodite | FeAsO₄•2H₂O | 11268 |
| Orpiment | As₂S₃ | 14841 |
| Realgar | AsS | 14832 |
| Arsenopyrite (B74077) | FeAsS | 14903 |
| Sphalerite | ZnS | 14807 |
| Wurtzite | ZnS (hexagonal) | 14807 |
| Pyrrhotite | Fe₁₋ₓS | 16210555 |
| Mackinawite | FeS | 139322569 |
| Greigite | Fe₃S₄ | 139322706 |
| Pyrite | FeS₂ | 14817 |
| Dimethylarsinic acid | (CH₃)₂AsO₂H | 2723710 |
| Monomethylarsonic acid | CH₃AsO₃H₂ | 62245 |
Data Tables
While detailed quantitative data tables specifically for this compound dissolution or adsorption rates across various conditions were not consistently available in the search results in a format suitable for direct extraction into interactive tables, the following summarizes key findings related to solubility and stability:
Table 1: Selected Solubility Product (Ksp) for this compound
| Compound | Formula | Ksp at 25.0°C | Source |
| This compound | Zn₃(AsO₄)₂ | 2.81 x 10⁻²⁸ | utexas.educhegg.com |
Note: Ksp is a measure of the solubility of a compound; a lower Ksp indicates lower solubility.
Table 2: Influence of pH on Arsenate Removal in the Presence of Zn(II) by Ferrihydrite
| Adsorbent | Co-occurring Ion | pH | Observed Effect on Arsenate Removal | Source |
| Ferrihydrite | Zn(II) | 8 | Increased arsenate removal | acs.org |
| Ferrihydrite | Zn(II) | 4 | No significant effect | acs.org |
Note: This table summarizes findings on the influence of Zn(II) on arsenate adsorption onto ferrihydrite, which is relevant to the behavior of zinc and arsenic in the environment, potentially leading to this compound formation or related sequestration mechanisms.
Table 3: Dissolution of Co-sorbed Zn and As(V) from Goethite
| Co-sorbed Species | Mineral Surface | Dissolution Promoter | Outcome | Source |
| Zn(II) and As(V) | Goethite | Protons (acidic pH) | Significant loss of both Zn and As(V) | udel.edu |
Note: This table highlights the susceptibility of both adsorbed and precipitated zinc and arsenate phases on mineral surfaces to dissolution under acidic conditions.
Natural Attenuation Processes
Natural attenuation refers to the naturally occurring physical, chemical, and biological processes that reduce the mass, toxicity, mobility, volume, or concentration of contaminants in groundwater and soil der.wa.gov.au. These processes can include dilution, dispersion, adsorption at the mineral-water interface, mineral precipitation, and biotransformation der.wa.gov.auepa.gov. In the context of this compound, which involves both zinc and arsenic, natural attenuation is influenced by the individual and interactive behaviors of these elements in the environment.
The interaction between zinc and arsenic in the environment is complex, particularly in contaminated soils where they often coexist researchgate.netnih.gov. Studies have shown that the presence of zinc can significantly reduce the pore-water concentration of arsenic in soil researchgate.netnih.gov. This reduction in arsenic solubility in the presence of zinc may be attributed to several mechanisms, including adsorption, surface precipitation, or tertiary bridging complexation researchgate.netnih.gov. While the homogenous precipitation of this compound has not always been definitively established through techniques like electron microscopy or XRD in some studies, the formation of less soluble Zn-arsenate complexes in soil is a proposed explanation for the observed reduction in arsenic porewater concentration researchgate.netnih.gov.
The mobility and fate of arsenic and zinc are strongly influenced by soil properties such as pH, redox conditions, and the presence of other minerals and organic matter cluin.orgmdpi.comnih.gov. In well-aerated soils, arsenic typically exists as arsenate (As(V)), which has a strong tendency to sorb onto iron and aluminum oxyhydroxides researchgate.net. Phosphate anions and organic matter can compete with arsenate for these sorption sites researchgate.net. Increasing soil pH can affect the adsorption behavior of both arsenic and zinc. For instance, batch adsorption experiments have indicated that the presence of Zn(II) can increase arsenate removal from a solution by ferrihydrite at pH 8. However, this was attributed to the precipitation of zinc hydroxide carbonate followed by arsenate adsorption onto the precipitate, rather than enhanced adsorption directly onto the iron oxide surface acs.org. At lower pH (e.g., pH 4), the presence of Zn(II) did not significantly affect arsenate adsorption on ferrihydrite acs.org.
Mineralogical transformations play a crucial role in the natural attenuation of arsenic and zinc. In environments impacted by mining or industrial activities, these elements can be present in various mineral forms. For example, in a study of a biologically-based treatment system for landfill leachate containing arsenic and zinc, mineralogical characterization revealed the presence of zinc-arsenic sulphosalts/sulphates, zinc-arsenic oxides, zinc phosphates, and zinc-lead sulphosalts/sulphates mdpi.com. Sulphates and sulphides were suggested as predominant types of Zn and As minerals formed in the biochemical reactor, with sphalerite (ZnS) being a common observed mineral mdpi.com. The formation of arsenopyrite (FeAsS) was also considered possible through the reaction of arsenite with iron sulphides mdpi.com.
Research findings highlight the importance of these mineral transformations in immobilizing arsenic and zinc. For instance, a study on a soil historically contaminated with arsenic, copper, chromium, and zinc salts used for wood preservation suggested that a koritnigite (ZnHAsO₄·H₂O) phase might control the dissolved fraction of arsenate (As(V)) and zinc slu.se. This phase was estimated to lower the solubility of arsenic by almost two orders of magnitude in soil at pH > 5, indicating its potential significance at other multi-contaminated sites slu.se.
Biotransformation processes, mediated by microorganisms, also contribute to the natural attenuation of arsenic. Microorganisms can transform arsenic between its different oxidation states, primarily arsenite (As(III)) and arsenate (As(V)), and also facilitate methylation reactions cluin.orgnih.govmdpi.com. These transformations can alter arsenic's mobility and toxicity cluin.orgmdpi.com. While studies specifically on the microbial biotransformation of this compound are limited in the provided search results, the general principles of arsenic biotransformation by soil microorganisms are relevant to the fate of arsenic originating from this compound. For example, microorganisms can metabolize arsenic into volatile arsine derivatives cluin.org. The rate and extent of biotransformation can vary depending on soil conditions and the specific microbial communities present mdpi.commdpi.com.
The effectiveness of natural attenuation processes for zinc and arsenic can be influenced by various environmental factors. For instance, long periods of field flooding, which lead to reducing conditions, can increase soluble arsenic and iron levels while precipitating zinc nih.gov. In contrast, well-aerated conditions favor the presence of arsenate and its sorption to iron oxyhydroxides researchgate.net. The interaction between arsenic and zinc in soil can also impact their bioavailability and uptake by plants researchgate.net. Studies have shown that increased zinc levels can decrease dissolved arsenic concentrations in contaminated soils, potentially mitigating its toxic effects on plants .
Detailed research findings on the interactions and fate of zinc and arsenic in different environmental matrices provide valuable insights into natural attenuation. For example, a study investigating zinc-arsenic interactions in soil observed a significant reduction in arsenic pore-water concentration in the presence of zinc across various soil types. researchgate.netnih.gov.
While specific comprehensive data tables solely focused on the natural attenuation rates or capacities directly linked to this compound as a distinct compound were not extensively found within the search results, the interactions between zinc and arsenic, and the attenuation processes affecting them individually and in combination, are well-documented. The following table summarizes some key observations regarding the influence of zinc on arsenic behavior in environmental contexts, which are relevant to the natural attenuation of this compound.
| Environmental Factor/Process | Influence of Zinc on Arsenic Behavior | Relevant Findings |
| Presence of Zn in Soil | Reduces As pore-water concentration | Significant reduction observed in various soils. researchgate.netnih.gov |
| Adsorption/Precipitation | Promotes As removal from solution at higher pH (e.g., pH 8) via co-precipitation with zinc hydroxide carbonate. acs.org Proposed formation of less soluble Zn-arsenate complexes. researchgate.net | Batch adsorption experiments with ferrihydrite. acs.org Soil studies. researchgate.net |
| Redox Conditions (Flooding) | Zinc precipitation occurs under reducing conditions. | Observed in flooded soil environments. nih.gov |
| Adsorption on Minerals (e.g., Ferrihydrite) | Can increase arsenate removal at specific pH levels (e.g., pH 8) due to co-precipitation. Does not significantly affect adsorption at lower pH (e.g., pH 4). acs.org | Batch adsorption experiments. acs.org |
| Biotransformation | Indirect influence through altered mobility and bioavailability. | Microorganisms transform arsenic species. cluin.orgmdpi.com Zinc presence affects overall metal interactions. researchgate.net |
Further research is needed to fully elucidate the specific natural attenuation pathways and rates for this compound across diverse environmental settings. However, the existing literature on the environmental geochemistry of zinc and arsenic, including their interactions, provides a foundation for understanding the processes that contribute to the natural attenuation of this compound.
Applications in Environmental Remediation and Materials Science
Development of Zinc-Based Sorbents for Arsenic Removal
The development of robust sorbent materials is critical for advancing water treatment technologies. Zinc-based materials have shown considerable promise for sequestering arsenic from aqueous environments. Researchers are actively exploring various synthesis methods and material compositions to optimize adsorption performance.
A significant area of research involves the creation of novel adsorbent materials where zinc plays a key role. These materials are designed to have high surface areas and a large number of active sites for arsenic binding.
Metal-Organic Frameworks (MOFs): Zinc-based MOFs are crystalline materials constructed from zinc ions or clusters linked by organic ligands. A notable example is ZIF-8 (Zeolitic Imidazolate Framework-8), which has been investigated for arsenic removal. mdpi.com Hybrid composites, such as magnetic Fe₃O₄ nanoparticles encapsulated within ZIF-8 (Fe₃O₄@ZIF-8), have been synthesized to combine the high adsorption capacity of the MOF with the magnetic separability of iron oxide, facilitating easier recovery from treated water. mdpi.comnih.gov Another studied zinc-based MOF, Zn-MOF-74, has been synthesized via both room-temperature precipitation and solvothermal procedures, with the room-temperature method yielding nanosized crystals with superior performance. aub.edu.lb
Nanocomposites: The integration of zinc compounds into nanocomposite structures has yielded a variety of effective adsorbents.
ZnO-CuO Nanocomposites: These materials have been synthesized through methods like ultrasound-assisted coprecipitation, creating heterostructures with abundant hydroxylated sites for enhanced arsenic adsorption. mdpi.com
ZnO/Halloysite (B83129) Nanocomposites: Prepared by a chemical bath deposition method, these composites involve the growth of zinc oxide (ZnO) on halloysite, a natural clay mineral, resulting in a material with significantly improved arsenic removal efficiency compared to pure halloysite. researchgate.net
Zinc Ferrite (B1171679) Nanostructures (ZFN): Synthesized via a simple hydrothermal process, these nanostructures have demonstrated high efficiency in removing arsenite from contaminated water. bohrium.com
ZnO–CuO/g–C₃N₄ Nanocomposites: Created through a solution combustion method followed by thermal polymerization, these materials combine zinc oxide, copper oxide, and graphitic carbon nitride to produce a highly effective adsorbent for arsenic. nih.govmdpi.com
Biochar-Based Composites: Nano-zerovalent zinc (nZVZn) has been combined with biochar, a carbon-rich material derived from biomass, to create composites for arsenic removal. researchgate.netnih.gov
The effectiveness of an adsorbent is measured by its adsorption capacity and its selectivity for the target contaminant. Zinc-based materials have been shown to possess high adsorption capacities for arsenic.
Research has demonstrated significant adsorption capabilities for various zinc-based materials. For instance, a ZnO-CuO nanocomposite achieved an 85.63% removal of As(III) at pH 5. mdpi.com Zinc Ferrite Nanostructures (ZFN) have shown a maximum adsorption capacity for As(III) of 161.3 mg/g at pH 7. bohrium.com A composite of magnetic Fe₃O₄ nanoparticles encapsulated in ZIF-8 (Fe₃O₄@ZIF-8) recorded a maximum adsorption capacity for As(V) of 116.114 mg/g at pH 3. mdpi.com Nanosized Zn-MOF-74 synthesized at room temperature exhibited a maximum adsorption capacity of 99.0 mg/g for As(V). aub.edu.lb
Table 1: Adsorption Capacities of Various Zinc-Based Sorbents for Arsenic
| Adsorbent Material | Arsenic Species | Maximum Adsorption Capacity (mg/g) | pH Condition | Reference |
|---|---|---|---|---|
| Zinc Ferrite Nanostructures (ZFN) | As(III) | 161.3 | 7 | bohrium.com |
| Fe₃O₄@ZIF-8 | As(V) | 116.114 | 3 | mdpi.com |
| RT-Zn-MOF-74 | As(V) | 99.0 | Neutral | aub.edu.lb |
| ZnO-CuO Nanocomposite | As(III) | 64.77 | Not Specified | mdpi.com |
| ZnO/Halloysite Nanocomposite | As(III) | 42.07 | Not Specified | researchgate.net |
Selectivity is also a critical factor, especially in real-world water sources containing competing ions like phosphate (B84403). imperial.ac.uk Studies have shown that certain zinc-based materials exhibit good affinity and selectivity for arsenic even in the presence of other ions. bohrium.com For example, a zinc-based resin was found to have a significantly greater affinity for arsenate than currently used sorbents, particularly at pH values typical of limestone aquifers. imperial.ac.uk This enhanced selectivity is crucial for the efficient and cost-effective treatment of arsenic-contaminated water. google.com
Synthesis of Novel Adsorbent Materials (e.g., Metal-Organic Frameworks, Nanocomposites)
Mechanisms of Arsenic Adsorption and Co-sorption by Zinc-Containing Materials
Understanding the mechanisms by which arsenic binds to zinc-containing materials is fundamental to designing more effective sorbents. The interactions can be complex, involving different types of chemical bonding and surface phenomena.
The adsorption of arsenic species onto the surface of zinc-containing materials primarily occurs through the formation of surface complexes, which can be categorized as inner-sphere or outer-sphere.
Inner-Sphere Complexation: This involves the formation of a direct covalent bond between the arsenic species and the atoms on the adsorbent's surface, without any water molecules between them. mdpi.com Spectroscopic analyses, such as Fourier Transform Infrared (FTIR) spectroscopy, have provided evidence for inner-sphere complex formation. For example, during As(V) sorption on sol-gel ZnO, a downshift in the As-O peak is observed, which is indicative of inner-sphere complex formation at the catalyst surface. nih.gov This mechanism is often assumed to be the rate-limiting step in the adsorption process, suggesting a strong, chemical interaction. rsc.org Studies on various materials, including zinc-modified chitosan (B1678972) and laterite concretions, have also concluded that inner-sphere complexation is a dominant mechanism for arsenic adsorption. scispace.comnih.gov
Outer-Sphere Complexation: In this mechanism, the arsenic ion remains separated from the adsorbent surface by one or more water molecules and is held by weaker electrostatic forces. mdpi.com This type of interaction is more sensitive to changes in the ionic strength of the solution. Some studies have indicated that outer-sphere mechanisms can also play a role, particularly for arsenite (As(III)) sorption, where a decrease in sorption with increasing ionic strength is observed. scispace.com The competition from other ions in the water can also influence arsenic removal through outer-sphere complex formation. researchgate.net
The adsorption mechanism can involve a combination of processes, including electrostatic interactions, chemical bonding, and surface complexation. bohrium.com
In many contaminated environments, arsenic coexists with other metals, such as zinc. The interaction between these contaminants can lead to synergistic effects, where the presence of one enhances the sorption of the other.
Research has shown that the presence of arsenate can significantly enhance the sorption of zinc onto mineral surfaces like goethite and alumina, and vice versa. kuleuven.bedoi.org For example, zinc sorption on goethite was observed to increase by as much as 1300% at pH 7 in the presence of arsenate. doi.org This enhanced sorption is often attributed to two main phenomena:
Formation of Ternary Surface Complexes: The simultaneous binding of both the cation (zinc) and the anion (arsenate) to the adsorbent surface creates a more stable complex. kuleuven.bemdpi.com
Surface Co-precipitation: At higher concentrations, the formation of zinc arsenate-like precipitates [Zn₂(AsO₄)OH] on the surface of the adsorbent can occur. kuleuven.be This process effectively removes both zinc and arsenic from the solution. The potential for this compound precipitation (e.g., Zn₃(AsO₄)₂) is a recognized mechanism for the co-immobilization of zinc and arsenic in soils. mdpi.com
These synergistic interactions are crucial for understanding the fate and transport of these contaminants in natural systems and for developing effective remediation strategies for co-contaminated sites. mdpi.com
Inner-Sphere and Outer-Sphere Complexation Mechanisms
Innovative Materials for Wastewater Treatment Technologies
The drive for more efficient and cost-effective water treatment solutions has spurred innovation in materials science. Zinc-based materials are at the forefront of this research, offering unique properties for arsenic removal.
Novel materials such as ZnO–CuO/g–C₃N₄ nanocomposites have demonstrated high arsenic removal efficiency, reaching up to 98%. mdpi.com These advanced materials possess desirable characteristics like high reactivity, large surface areas, and a greater number of active sites, which are crucial for effective contaminant removal. nih.govmdpi.com
The development of magnetic nanocomposites, such as Fe₃O₄@ZIF-8 and zinc ferrite nanostructures, represents a significant advancement. mdpi.comnih.govbohrium.com These materials combine high adsorption capacity with the ability to be easily separated from water using a magnetic field, simplifying the treatment process and allowing for potential regeneration and reuse of the adsorbent. bohrium.comresearchgate.net
Furthermore, modifying natural materials like chitosan and halloysite with zinc compounds has created low-cost and effective adsorbents. researchgate.netnih.gov For example, a ZnO/Halloysite nanocomposite showed a removal efficiency of 76% for arsenite, compared to just 5% for pure halloysite. researchgate.net These innovations highlight the versatility of zinc-based materials in addressing the challenge of arsenic contamination in water.
Table 2: List of Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | Zn₃(AsO₄)₂ |
| Zinc oxide | ZnO |
| Copper oxide | CuO |
| Iron(II,III) oxide (Magnetite) | Fe₃O₄ |
| Graphitic carbon nitride | g-C₃N₄ |
| Halloysite | Al₂Si₂O₅(OH)₄ |
| Goethite | α-FeO(OH) |
| Alumina | Al₂O₃ |
| Chitosan | (C₈H₁₃NO₅)n |
| Arsenite | As(III) |
| Arsenate | As(V) |
Application in Industrial and Mining Wastewater Treatment
Industrial and mining operations are significant sources of arsenic-contaminated wastewater. nih.gov The presence of arsenic, a highly toxic element, in these effluents necessitates effective treatment methods to prevent environmental contamination. nih.gov One promising approach involves the precipitation of arsenic as this compound.
Research has demonstrated that adding zinc to arsenic-containing wastewater can lead to the formation of stable this compound precipitates. This process is particularly relevant in the hydrometallurgical production of zinc, where arsenic is a common impurity in zinc concentrates. bibliotekanauki.pl During the purification of zinc sulfate (B86663) solutions, the controlled co-precipitation of arsenic with iron and zinc is a critical step. bibliotekanauki.pl The formation of this compound compounds helps to remove arsenic from the solution, ensuring the quality of the final zinc product and minimizing the environmental impact of the wastewater. bibliotekanauki.pl
Studies have shown that the effectiveness of arsenic removal is influenced by factors such as pH, the molar ratio of zinc to arsenic, and the presence of other ions. For instance, in some systems, nanocrystalline zinc sulfide (B99878) has been used as an adsorbent for both arsenate (As(V)) and arsenite (As(III)), with uptake capacities of over 25 mg/g and nearly 20 mg/g, respectively. researchgate.net While this involves adsorption onto zinc sulfide rather than direct precipitation of this compound, it highlights the affinity of zinc compounds for arsenic.
Recycling of Waste Solids for Arsenic Stabilization
Industrial byproducts and waste solids, often rich in certain elements, can be repurposed for environmental remediation. A notable application is the use of zinc-containing waste materials to stabilize arsenic in other hazardous wastes. This approach not only provides a cost-effective solution for waste management but also contributes to the circular economy.
For example, lead-zinc smelting slag, which contains iron and calcium, has been successfully used to remove and fix arsenic from acidic wastewater. researchgate.net In this process, the slag neutralizes the acidic water and releases iron and calcium ions, which then react with arsenic to form stable mineral precipitates. researchgate.net While the primary product in this specific research was scorodite (an iron arsenate), the principle of using one waste to treat another is highly relevant. researchgate.net
In a similar vein, the stabilization of arsenic-contaminated soils and sludges can be achieved by incorporating zinc-rich materials. The antagonistic relationship between zinc and arsenic means that the presence of zinc can reduce the availability and mobility of arsenic in the soil. scirp.org This is particularly important in agricultural settings where arsenic uptake by plants is a concern. scirp.org
Utilization in Arsenic Stabilization and Solidification Processes
Stabilization and solidification (S/S) are established technologies for treating hazardous wastes. These processes aim to reduce the mobility of contaminants by converting them into a less soluble, more stable form. This compound plays a crucial role in the S/S of arsenic-containing wastes.
Conversion to Environmentally Stable Mineral Phases
A key strategy in arsenic remediation is to convert soluble and toxic arsenic species into environmentally stable mineral phases. The formation of crystalline this compound minerals is a prime example of this approach. One such mineral is köttigite (Zn₃(AsO₄)₂·8H₂O), a hydrated this compound that is known for its stability under certain environmental conditions. mdpi.comwikipedia.org
The formation of köttigite has been observed in various remediation scenarios, including the treatment of landfill leachate. mdpi.com In these systems, dissolved zinc and arsenic react to form this stable mineral, effectively immobilizing the arsenic and preventing its release into the environment. mdpi.com The stability of such mineral phases is critical for the long-term effectiveness of remediation efforts.
Research has also explored the synthesis of other stable arsenate compounds, such as scorodite (FeAsO₄·2H₂O), in the presence of zinc. nih.govacs.org While iron is the primary cation in scorodite, studies have shown that zinc can be incorporated into the mineral structure, potentially enhancing its stability. nih.govacs.org
Long-term Leaching Performance Assessment
The long-term stability of solidified/stabilized waste is of paramount importance to ensure that contaminants are not released back into the environment over time. Leaching tests are commonly used to assess this stability. researchgate.net These tests simulate the effects of rainfall and other environmental factors on the waste form.
Studies on cement-stabilized, zinc-contaminated soil have shown that zinc can be effectively immobilized within the cement matrix. lyellcollection.org While these studies focus on the containment of zinc, the principles are applicable to the stabilization of arsenic as this compound. The formation of insoluble zinc silicates and other complex phases contributes to the low leachability of the contained metal. lyellcollection.org
Long-term column leaching experiments on coal fly ash have also provided insights into the mobility of arsenic and zinc. nih.gov These studies, conducted over extended periods, help to predict the environmental performance of stabilized wastes under realistic field conditions. nih.gov The results indicate that the leaching of these elements is influenced by factors such as pH, temperature, and the volume of leachate. nih.gov
Contribution to Bio-geochemical Remediation Approaches
Bio-geochemical remediation leverages the metabolic activities of microorganisms to transform contaminants into less harmful forms. In the context of arsenic remediation, microbes can play a significant role in the formation of stable this compound minerals.
Microbial-Mediated Transformations and Mineral Formation
Microorganisms can influence the chemical conditions of their environment, such as pH and redox potential, which in turn can drive the precipitation of minerals. mdpi.com Certain bacteria are known to mediate the formation of metal sulfides and arsenates. mdpi.com
In some bioremediation systems, sulfate-reducing bacteria (SRBs) can produce sulfides that react with zinc to form sphalerite (zinc sulfide). mdpi.com While not a direct formation of this compound, this process can be part of a larger biogeochemical cycle that ultimately leads to the sequestration of both zinc and arsenic.
Phytoremediation Strategies Involving Zinc-Arsenate Interactions
Phytoremediation in environments co-contaminated with arsenic and other heavy metals, such as zinc, presents a complex challenge due to the interactive effects of these elements on plant physiology and soil chemistry. The presence of zinc can significantly influence the efficiency of arsenic phytoextraction, a process that relies on the ability of hyperaccumulator plants to absorb, translocate, and concentrate contaminants in their harvestable biomass. Understanding the intricate interactions between zinc and arsenic is crucial for developing effective remediation strategies for sites with mixed pollution, such as those near smelting operations and industrial zones. scirp.orgmdpi.com
The primary plant species studied for arsenic phytoremediation, particularly in the context of zinc co-contamination, is the arsenic hyperaccumulator fern, Pteris vittata L. (Chinese brake fern). researchgate.netpsu.edu This fern is renowned for its ability to tolerate and accumulate exceptionally high concentrations of arsenic in its fronds. mdpi.compsu.edu However, its performance can be modulated by the presence of other metals. Pteris vittata has demonstrated a strong tolerance to high concentrations of zinc in the soil, continuing to grow in soils with zinc levels as high as 2511 mg/kg. researchgate.net
Conversely, some studies have uncovered a more nuanced interaction. While the concentration of arsenic within the plant tissue may decrease with the addition of zinc, the total amount of arsenic accumulated in the plant's harvestable biomass (the fronds) can paradoxically increase. nih.gov This suggests that under certain conditions, zinc may stimulate plant growth or other physiological mechanisms that result in a greater net removal of arsenic from the soil, despite a lower concentration in the plant tissue itself. nih.gov
The mechanism for this interaction largely begins in the rhizosphere—the soil region directly influenced by root activities. Plant roots release exudates and engage with soil microbes, which alters the local chemical environment. frontiersin.orgresearchgate.net These rhizosphere processes, such as changes in pH and the release of chelating agents by microbes, can affect the bioavailability of both arsenic and zinc. tandfonline.comnih.govfrontiersin.org Arsenate (As(V)), a common form of arsenic in aerobic soils, is chemically similar to phosphate and is taken up by plants through phosphate transport pathways. tandfonline.comoup.comsci-hub.se Zinc may compete with arsenate at these initial uptake points on the root surface. researchgate.net
Once inside the plant, the elements are managed differently. Pteris vittata actively translocates arsenic to its fronds, where it is converted to the more toxic arsenite (As(III)) and sequestered in vacuoles as a detoxification mechanism. researchgate.netscielo.br In contrast, the fern tends to employ an exclusion strategy for zinc, restricting its translocation and sequestering it primarily in the roots to prevent toxicity to the aboveground tissues. mdpi.com
Field and laboratory studies provide quantitative insights into these interactions. The arsenic-hyperaccumulating capability of Pteris vittata persists even in multi-metal contaminated soils, though the efficiency may be altered. scielo.br
Detailed Research Findings
Various studies have quantified the effects of zinc on arsenic accumulation in Pteris vittata under controlled and field conditions. The data highlights the plant's high tolerance for both elements and the complex nature of their competitive and sometimes synergistic interactions.
A pivotal study investigated the tolerance and accumulation of zinc and its effect on arsenic uptake by Pteris vittata in pot experiments. The results showed that while arsenic concentration in the fronds decreased with increasing zinc levels, the total arsenic accumulation per pot was enhanced at moderate zinc concentrations.
Table 1: Effect of Zinc Addition on Arsenic and Zinc Accumulation in Pteris vittata
| Zn Treatment in Soil (mg/kg) | As Concentration in Fronds (mg/kg) | Total As Accumulation in Fronds (mg/pot) | Zn Concentration in Fronds (mg/kg) |
|---|---|---|---|
| 0 | 1450 | 7.4 | 29 |
| 500 | 1290 | 7.9 | 121 |
| 1000 | 1180 | 8.3 | 204 |
| 2000 | 890 | 5.9 | 355 |
Field studies further corroborate the exceptional tolerance of Pteris vittata to co-contaminants. A two-year experiment on soil co-contaminated with arsenic, lead, zinc, and copper demonstrated the fern's capacity to hyperaccumulate arsenic even in the presence of high levels of other metals.
Table 2: Metal Accumulation in Pteris vittata Shoots from a Co-Contaminated Field Site
| Element | Max. Concentration in Shoots (mg/kg) | Corresponding Soil Concentration (mg/kg) |
|---|---|---|
| Arsenic (As) | 1455 | Not specified |
| Lead (Pb) | 937 | 10913 |
| Zinc (Zn) | 365 | 2511 |
| Copper (Cu) | 101 | 510 |
These findings collectively indicate that phytoremediation strategies for sites with zinc and arsenic co-contamination can be viable, primarily using tolerant hyperaccumulators like Pteris vittata. However, the success of such strategies requires careful site-specific assessment to account for the complex interactions between the co-contaminating metals, soil properties, and plant physiology.
Advanced Analytical Methodologies for Complex Zinc Arsenate Systems
High-Resolution Microscopy and Elemental Mapping
High-resolution microscopy techniques are fundamental for visualizing the morphology and determining the elemental distribution within complex materials containing zinc arsenate.
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray (EDX) Spectroscopy is a powerful tool for the micro-scale morphological and elemental analysis of this compound compounds. SEM provides high-resolution images of the sample surface, revealing the size, shape, and texture of mineral grains and precipitates. The associated EDX detector analyzes the X-rays emitted from the sample when bombarded by the electron beam, allowing for the qualitative and semi-quantitative determination of the elemental composition of specific points or areas on the sample.
In the study of this compound minerals, SEM-EDX is routinely used to identify and characterize phases like köttigite and legrandite. For instance, compositional variations in the köttigite–parasymplesite solid–solution series have been determined using SEM-EDX, revealing variations in the zinc-to-iron ratio. scispace.com The technique is also invaluable for analyzing the products of synthetic experiments, such as the formation of this compound precipitates. In studies of contaminated soils, SEM-EDX has been used to identify arsenic-bearing phases, including hydrated ferric arsenates and lead arsenates, often occurring as coatings or fillings in microfractures. geoscienceworld.org
The following table presents representative EDX data for a this compound mineral, illustrating the typical elemental information obtained.
| Element | Weight % | Atomic % |
| O | 38.55 | 58.79 |
| Zn | 47.88 | 17.89 |
| As | 13.57 | 23.32 |
| Total | 100.00 | 100.00 |
This interactive table provides a sample elemental analysis of a this compound compound as determined by EDX.
Quantitative Evaluation of Minerals by Scanning Electron Microscopy (QEMSCAN) is a sophisticated, automated analytical system that combines the imaging capabilities of an SEM with the elemental analysis of multiple EDX spectrometers. mdpi.commdpi.com It rapidly scans a prepared sample surface, collecting BSE and EDX data at thousands of points to create detailed, quantitative mineralogical maps. mdpi.comunam.mxunirioja.es This technique provides statistically robust data on modal mineralogy, mineral associations, grain size, and liberation characteristics. mdpi.comresearchgate.net
QEMSCAN has been successfully applied to characterize complex systems containing zinc and arsenic. In a study of a biochemical reactor treating metal-rich leachate, QEMSCAN analysis was instrumental in identifying and quantifying various zinc- and arsenic-bearing minerals. mdpi.com The analysis revealed the presence of zinc-arsenic sulphosalts/sulphates, zinc-arsenic oxides, and zinc phosphates. mdpi.com Specifically, minerals such as sphalerite (ZnS) were identified, sometimes as coatings on other mineral particles, with EDX spectra confirming the presence of both zinc and arsenic within these coatings. mdpi.com
The table below showcases typical output from a QEMSCAN analysis, detailing the mineral phases identified in a complex sample and their relative abundance.
| Mineral Phase | Abbreviation | % of Total Area |
| Sphalerite | Sp | 5.2 |
| Arsenopyrite (B74077) | Apy | 2.1 |
| Köttigite | Ktg | 0.8 |
| Quartz | Qz | 45.3 |
| Feldspar | Fsp | 21.7 |
| Carbonates | Carb | 15.4 |
| Other | - | 9.5 |
This interactive table illustrates the quantitative mineralogical data that can be generated using QEMSCAN.
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray (EDX) Spectroscopy
Synchrotron-Based Techniques for Microstructural Analysis
Synchrotron radiation sources produce extremely bright and focused X-ray beams, enabling a suite of powerful analytical techniques for the micro-scale analysis of materials like this compound. These methods offer enhanced sensitivity and spatial resolution compared to laboratory-based instruments.
Micro-X-ray diffraction (μ-XRD) is a synchrotron-based technique that allows for the crystallographic identification of mineral phases in microscopic regions of a sample. tandfonline.comresearchgate.netresearchgate.net By focusing the X-ray beam to a few micrometers in diameter, it is possible to obtain a diffraction pattern from a single mineral grain within a complex, fine-grained matrix. researchgate.netclays.org This is particularly valuable for this compound systems, where multiple crystalline phases may coexist in close proximity.
The combination of μ-XRD with micro-X-ray fluorescence (μ-XRF) mapping is especially powerful. clays.org μ-XRF is first used to create elemental maps of the sample, highlighting areas enriched in zinc and arsenic. The μ-XRD beam can then be precisely directed to these spots to identify the specific this compound mineral phase present (e.g., köttigite, adamite, legrandite). This approach has been used to study the alteration of arsenic-bearing minerals in fractures and to identify newly formed secondary precipitates. acs.org
Research findings often involve correlating elemental maps with diffraction patterns from specific points, as summarized below.
| Sample Location (from μ-XRF map) | Predominant Elements | Identified Crystalline Phase (from μ-XRD) |
| Point A | Zn, As, O | Köttigite (Zn₃(AsO₄)₂·8H₂O) |
| Point B | Zn, As, O, H | Adamite (Zn₂(AsO₄)(OH)) |
| Point C | Fe, As, S | Arsenopyrite (FeAsS) |
This interactive table demonstrates the correlation of elemental data with phase identification achieved by coupled μ-XRF and μ-XRD.
Micro-X-ray Absorption Spectroscopy (μ-XAS) is a synchrotron technique that provides information on the chemical state and local atomic environment of a specific element within a microscopic area of a sample. udel.eduresearchgate.net By tuning the X-ray energy across an element's absorption edge, a spectrum is generated that is sensitive to the element's oxidation state and the coordination of neighboring atoms. The two main components of an XAS spectrum are X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For this compound systems, both As and Zn K-edge μ-XAS are employed. iucr.orgosti.govudel.edu As K-edge XANES can distinguish between different oxidation states of arsenic (e.g., As(V) in arsenates) and different mineral forms. acs.org Zn K-edge XANES and EXAFS can reveal the coordination environment of zinc (e.g., tetrahedral vs. octahedral coordination) and the identity of its nearest neighbors (e.g., oxygen in arsenate groups). iucr.orgudel.edu This technique has been used to study the formation of this compound precipitates on mineral surfaces like goethite, identifying the formation of adamite-like and köttigite-like phases at the molecular level. udel.eduudel.edu
The following table summarizes findings from a μ-XAS study on the speciation of zinc and arsenic in a co-precipitation experiment.
| Element Edge | Analytical Technique | Research Finding |
| As K-edge | μ-XANES | Arsenic predominantly present as As(V) in an arsenate coordination environment. |
| Zn K-edge | μ-XANES/EXAFS | Zinc coordinated with AsO₄ groups, gradually forming an adamite-like surface precipitate. udel.edu |
This interactive table presents typical speciation information obtained from μ-XAS analysis of a this compound system.
Micro-X-ray Diffraction for Spatially Resolved Phase Identification
Coupled Analytical Techniques for In-Situ Studies
Understanding the formation and transformation of this compound compounds often requires monitoring these processes in real-time, or in-situ. This is achieved by coupling various analytical techniques to a reaction cell where the process of interest is occurring.
The combination of multiple synchrotron-based micro-beam techniques (μ-XRF, μ-XRD, and μ-XAS) on the same sample area provides a uniquely powerful, coupled approach for characterizing complex materials. clays.org This allows researchers to link elemental distributions, crystal structures, and chemical speciation in a spatially resolved manner. Such a multi-technique approach has been used to investigate the alteration of carbonate fractures and the associated accessibility of arsenic-bearing minerals, providing quantitative data on dissolution rates and changes in arsenic speciation. acs.org
For studying precipitation kinetics and mechanisms from aqueous solutions, in-situ Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy has proven valuable. This technique can monitor changes in the vibrational spectra of aqueous species and solid phases at a solid-water interface in real-time. In studies of metal and arsenate co-sorption, ATR-FTIR can observe the formation of surface complexes and the subsequent precipitation of this compound phases. These spectroscopic studies are often complemented by batch experiments where the solid precipitates are later analyzed by techniques like SEM-EDX and XAS to confirm the identity and structure of the newly formed phases. udel.eduudel.edu For instance, the co-precipitation of zinc and arsenate can be monitored to understand the formation of phases like zinc hydroxide (B78521) carbonate which can then adsorb arsenate.
Time-Resolved Studies of Formation and Transformation Processes
Understanding the kinetics and mechanisms governing the precipitation and transformation of this compound phases is crucial for predicting their environmental fate and for developing effective remediation or synthesis strategies. Time-resolved studies, often employing in-situ and operando approaches, are indispensable for capturing the transient nature of these processes. nih.govchimia.ch These methodologies allow for the direct observation of mineralogical and chemical changes as they occur within the reaction vessel, providing a continuous stream of data from the initial moments of nucleation to the final attainment of equilibrium.
Synchrotron-based techniques are particularly powerful for time-resolved investigations due to their high flux and time resolution. oup.com For instance, in-situ X-ray diffraction (XRD) using synchrotron radiation can monitor the evolution of crystalline phases during the hydrothermal synthesis of zinc-containing nanomaterials. researchgate.net This approach allows researchers to track the appearance and disappearance of different crystalline structures over time, providing direct evidence of reaction pathways and the formation of intermediate compounds. While a specific study on the in-situ XRD of this compound formation was not found in the provided search results, the principles demonstrated in the synthesis of nanocrystalline ZnSe highlight the potential of this technique. researchgate.net In such an experiment, one could monitor the reaction of a zinc salt with an arsenate source under controlled temperature and pH, collecting diffraction patterns at regular intervals to identify the sequence of crystalline this compound phases that form.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is another potent tool for in-situ, time-resolved studies, particularly for probing the solution-solid interface and identifying functional groups of adsorbed or precipitating species. nih.gov A flow-through ATR-FTIR setup can be used to monitor the adsorption and precipitation of arsenate onto mineral surfaces in real-time. researchgate.net For example, in studies of arsenate interaction with iron oxides in the presence of zinc, ATR-FTIR can track the changes in vibrational bands corresponding to As-O bonds, revealing the formation of surface complexes and precipitates. This technique could be adapted to study the homogeneous nucleation of this compound by monitoring the evolution of spectra in a supersaturated solution, allowing for the identification of aqueous complexes and the initial solid phases.
Kinetic studies on the co-sorption of zinc and arsenate on mineral surfaces like goethite have employed time-dependent sample collection followed by ex-situ analysis with techniques such as Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. udel.edu These studies have revealed the time-dependent formation of various surface precipitates, including adamite-like and koritnigite-like phases, with reaction times spanning from minutes to months. udel.edu Although not strictly in-situ, this approach provides a detailed timeline of the transformation processes.
The following table summarizes kinetic parameters and observations from a study on the co-sorption and precipitation of zinc and arsenate, which can serve as a model for designing time-resolved experiments for pure this compound systems.
| Reaction Parameter | Observation | Relevant Technique(s) |
| Reaction Time | Initial rapid uptake followed by slower precipitation. Formation of adamite-like precipitates observed after 48 hours. udel.edu | Inductively Coupled Plasma (ICP) for solution analysis, EXAFS for solid-phase speciation. udel.edu |
| pH | Influences the type of surface complex and precipitate formed. nih.gov | Potentiometric titration, in-situ ATR-FTIR. nih.gov |
| Reactant Concentration | Affects the nucleation rate and the final precipitate phase. imim.pl | ICP, XRD. imim.pl |
| Aging Time | Leads to the transformation of metastable phases to more stable crystalline forms. udel.edu | EXAFS, XRD. udel.edu |
This table is based on data for zinc and arsenate co-sorption on goethite and synthesis of zinc arsenates (III), serving as an illustrative model for dedicated this compound formation studies. udel.eduimim.pl
Combined Spectroscopic and Diffractometric Approaches
To gain a holistic understanding of complex this compound systems, it is often necessary to combine techniques that provide complementary information. The coupling of spectroscopic methods, which probe the local chemical environment and bonding, with diffractometric methods, which reveal long-range crystallographic order, is a particularly powerful strategy. researchgate.netdost.gov.phresearchsquare.com Such combined approaches, especially when applied in an operando fashion (i.e., while the material is functioning or reacting), can correlate structural changes with chemical transformations. nih.govchimia.ch
A prime example of this synergy is the simultaneous or sequential use of X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD). acs.orgudel.edu XAS, which includes both X-ray Absorption Near Edge Structure (XANES) and EXAFS, is element-specific and sensitive to the oxidation state and local coordination environment (e.g., bond distances and coordination numbers) of the absorbing atom, even in amorphous materials. researchgate.netacs.org XRD, conversely, provides information on the crystalline phases present.
In the context of this compound, a combined XAS/XRD experiment could be used to study a contaminated soil sample. XRD might identify crystalline phases like körtigite or adamite, while Zn and As K-edge XAS could reveal the presence of amorphous this compound phases or arsenate adsorbed to other minerals, which would be invisible to XRD. researchgate.netresearchgate.net For instance, EXAFS analysis of arsenate adsorbed on goethite has shown the formation of inner-sphere surface complexes, providing details on As-Fe bond distances that complement the lack of a distinct crystalline phase in XRD. nih.gov
The combination of Raman spectroscopy and XRD is also highly effective for mineral characterization. dost.gov.phsemanticscholar.orgcopernicus.org Raman spectroscopy is sensitive to the vibrational modes of molecules and can identify specific polyatomic ions like the arsenate group (AsO₄³⁻), even detecting subtle distortions in its tetrahedral symmetry. copernicus.orgmdpi.com This makes it an excellent tool for identifying different arsenate minerals and polymorphs. For example, the Raman spectra of roselite, a calcium-cobalt-magnesium arsenate, show distinct splitting of the arsenate vibrational modes due to crystallographic distortions, which can be correlated with the structure determined by XRD. mdpi.com A study on the mineral tilasite also demonstrates the combined use of XRD for phase identification and unit cell refinement, alongside Raman and IR spectroscopy to assign vibrational modes. dost.gov.ph
The following table presents representative data that could be obtained from a combined spectroscopic and diffractometric analysis of a complex this compound sample.
| Analytical Technique | Information Provided | Example Finding for a Hypothetical this compound System |
| X-ray Diffraction (XRD) | Identification of crystalline phases, unit cell parameters. dost.gov.ph | Presence of körtigite (Zn₃(AsO₄)₂·8H₂O) and unreacted ZnO. imim.pl |
| Raman Spectroscopy | Identification of arsenate functional groups and their local symmetry. mdpi.com | Bands corresponding to the ν₁ symmetric stretching mode of the AsO₄ tetrahedron, with splitting indicating distortion from ideal symmetry. copernicus.orgmdpi.com |
| X-ray Absorption Spectroscopy (XAS) | Element-specific oxidation state and local coordination environment (bond distances, coordination numbers). udel.eduresearchgate.net | As K-edge XANES confirms As(V) oxidation state. Zn K-edge EXAFS suggests a mixture of octahedrally coordinated Zn in körtigite and tetrahedrally coordinated Zn in an amorphous phase. udel.edu |
| Infrared (IR) Spectroscopy | Complementary vibrational information, particularly for hydroxyl and water groups. nih.gov | Broad bands in the O-H stretching region indicating the presence of lattice water. mdpi.com |
This table is illustrative, drawing on findings from various arsenate mineral studies to demonstrate the complementary nature of the techniques. udel.edunih.govimim.plcopernicus.orgmdpi.com
By integrating these advanced analytical methodologies, researchers can construct a detailed, multi-scale picture of this compound systems, from the atomic arrangement within a transient surface complex to the bulk crystalline structure of the final mineral product. This comprehensive understanding is essential for accurately modeling the behavior of these compounds in diverse chemical and environmental settings.
Future Research Directions and Unresolved Challenges
Exploration of Novel Zinc Arsenate Phases and Composites
The exploration of new crystalline forms (phases) and composite materials containing this compound is a promising frontier. Researchers are investigating the synthesis of different this compound polymorphs, which can exhibit unique properties due to variations in their atomic arrangements. For example, the room-temperature tetragonal structure of Zn₃(AsO₄)₂ transforms to a high-temperature β-phase at 651°C, and a triclinic polymorph has also been synthesized. Understanding and controlling these phase transitions could lead to materials with tailored characteristics.
Furthermore, the creation of this compound composites is a significant area of interest. Combining this compound with other materials can enhance its functionality for specific applications. For instance, the development of composites like biochar/nano-zerovalent zinc (BC/nZVZn) is being explored for the removal of arsenic from water. tandfonline.com Studies on zinc oxide-montmorillonite composites have also shown enhanced adsorption of arsenite. sryahwapublications.com Another innovative approach involves the fabrication of metal-organic framework (MOF)/polyvinyl alcohol (PVA) nanofibrous composites containing zinc for efficient arsenic removal. researchgate.netresearchgate.net Future work will likely focus on designing and synthesizing novel composites with superior performance and stability for environmental remediation and other applications. sryahwapublications.com
Table 1: Examples of Novel this compound Composites and Their Potential Applications
| Composite Material | Components | Potential Application | Research Finding |
|---|---|---|---|
| BC/nZVZn | Biochar, Nano-zerovalent zinc | Arsenic removal from water | High percentage removal of As(III) and As(V) from water. tandfonline.com |
| ZnO-montmorillonite | Zinc oxide, Montmorillonite clay | Arsenite removal from aqueous solutions | Significantly enhanced adsorption capacity for arsenite. sryahwapublications.com |
| Zn-MOF/PVA | Zinc-based Metal-Organic Framework, Polyvinyl alcohol | Arsenic removal | High level of arsenic absorption, suitable for environmental applications. researchgate.netresearchgate.net |
Deeper Mechanistic Understanding of Environmental Transformations and Fate
A critical area of ongoing research is to unravel the complex mechanisms governing the transformation and ultimate fate of this compound in the environment. When released into soil and water, this compound can undergo various chemical and biological transformations that affect its mobility and bioavailability. arizona.edu For example, the co-occurrence of precipitation of Zn₃(AsO₄)₂ and its surface complexation complicates the analysis of its behavior.
Understanding these transformation pathways is crucial for predicting the long-term environmental impact of this compound. Research is focused on how factors like pH, the presence of other ions, and microbial activity influence these transformations. acs.orgwho.int For example, studies have shown that zinc can immobilize arsenic in soil, reducing its concentration in the soil solution. researchgate.net Conversely, the weathering of mine tailings containing zinc and arsenic can alter their bioavailability, potentially forming more toxic particles. arizona.edu Future investigations will likely employ advanced analytical techniques to trace the transformation products of this compound and develop more accurate models of its environmental lifecycle. arizona.educdc.gov
Optimization of Synthesis Protocols for Targeted Applications
Refining the methods for synthesizing this compound is key to controlling its properties and making it suitable for specific uses. Researchers are exploring various synthesis techniques, from traditional precipitation methods to more advanced approaches like hydrothermal and solvothermal synthesis, to produce this compound with desired particle sizes, morphologies, and purity. mdpi.comnih.gov
The optimization of synthesis parameters such as temperature, pH, reactant concentrations, and reaction time is crucial. mdpi.comimim.pl For instance, a 2023 study found that arsenic could be precipitated with 95% efficiency by carefully controlling the Zn/As molar ratio, pH, temperature, and stirring speed. imarcgroup.com Green synthesis methods, which use environmentally friendly reagents, are also gaining traction. acs.orgresearchgate.net The goal is to develop cost-effective and scalable synthesis protocols that yield this compound materials with tailored properties for applications ranging from environmental remediation to industrial catalysts. scispace.comimarcgroup.com
Table 2: Key Parameters in this compound Synthesis and Their Influence
| Synthesis Parameter | Influence on Product | Research Focus |
|---|---|---|
| Temperature | Affects crystallinity, particle size, and phase. mdpi.comchalcogen.ro | Controlling phase transitions and particle growth. |
| pH | Determines the species formed and their stability. acs.orgchalcogen.ro | Optimizing precipitation and preventing unwanted byproducts. imim.pl |
| Reactant Concentration/Ratio | Influences the stoichiometry and purity of the final product. imim.plimarcgroup.com | Achieving high-yield synthesis of specific this compound phases. imarcgroup.com |
| Synthesis Method | Impacts morphology, surface area, and reactivity. mdpi.commdpi.com | Developing novel methods like green synthesis and nanocomposite fabrication. tandfonline.comacs.org |
Integration of Multiscale Computational and Experimental Approaches
The synergy between computational modeling and experimental studies offers a powerful tool for advancing our understanding of this compound. Multiscale modeling, which can range from the atomic to the macroscopic level, allows researchers to simulate and predict the behavior of this compound under various conditions. nih.govrsc.org These computational approaches can provide insights into reaction mechanisms, surface interactions, and the electronic structure of this compound materials that are difficult to observe experimentally. rsc.orghal.science
By combining these theoretical predictions with experimental validation, scientists can accelerate the design and discovery of new materials and processes. For example, computational models can help identify promising new this compound phases or composites, which can then be synthesized and tested in the laboratory. nih.gov This integrated approach is also valuable for elucidating the complex environmental transformations of this compound and for optimizing synthesis protocols. nih.govrsc.org Future research will likely see an even greater integration of these methods to tackle the unresolved challenges in this compound science.
Long-term Environmental Stability and Performance Assessment of Engineered Materials
A crucial and unresolved challenge is to assess the long-term environmental stability and performance of engineered materials containing this compound. While these materials may show promise in laboratory settings, their behavior over extended periods in real-world environmental conditions needs to be thoroughly investigated. mdpi.com There is a concern that some materials may degrade over time, potentially releasing arsenic and zinc back into the environment. researchgate.net
Long-term studies are needed to evaluate the durability and effectiveness of this compound-based materials for applications like water treatment and soil remediation. mdpi.comresearchgate.net This includes assessing their performance under fluctuating environmental conditions, such as changes in pH and temperature. Research in this area will be critical for ensuring the safe and sustainable deployment of these technologies and for gaining regulatory acceptance. mdpi.comonetunnel.org
Q & A
Q. What protocols ensure reproducibility in this compound adsorption studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
